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  • Product: Methyl (oxiran-2-yl)methyl benzene-1,2-dicarboxylate
  • CAS: 131301-02-5

Core Science & Biosynthesis

Foundational

Structural Architecture and Synthetic Methodologies of Methyl (oxiran-2-yl)methyl benzene-1,2-dicarboxylate

A Technical Monograph for Researchers and Drug Development Professionals Executive Overview: The Asymmetric Epoxide Advantage In the realm of advanced materials and medicinal chemistry, the strategic functionalization of...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Monograph for Researchers and Drug Development Professionals

Executive Overview: The Asymmetric Epoxide Advantage

In the realm of advanced materials and medicinal chemistry, the strategic functionalization of phthalate scaffolds dictates both the physical properties of resulting polymers and the pharmacokinetic profiles of small molecules. As application scientists, we frequently navigate the delicate balance between molecular stability and targeted reactivity. Methyl (oxiran-2-yl)methyl benzene-1,2-dicarboxylate (CAS: 131301-02-5), commonly referred to as methyl glycidyl phthalate, exemplifies this balance[1].

By featuring an asymmetric diester configuration—one stable methyl ester and one highly reactive glycidyl ester—this compound serves as a versatile epoxy monomer and a critical intermediate in the synthesis of complex organic entities[1]. This whitepaper deconstructs its chemical architecture, details field-proven synthetic protocols, and explores its mechanistic behavior.

Physicochemical Profiling & Structural Logic

To effectively utilize this compound in downstream applications, one must first understand the causality behind its structural design. The benzene-1,2-dicarboxylate (phthalate) core provides a rigid, hydrophobic backbone that imparts thermal stability to polymer networks. The methyl ester acts as a steric shield, modulating the molecule's solubility in organic solvents while remaining relatively inert under mild conditions. Conversely, the (oxiran-2-yl)methyl group introduces a highly strained three-membered ether ring, which acts as the primary site for nucleophilic attack and cross-linking[2].

Table 1: Quantitative Physicochemical Specifications

ParameterValueFunctional Significance
Chemical Name Methyl (oxiran-2-yl)methyl benzene-1,2-dicarboxylateDefines the precise asymmetric esterification.
CAS Registry Number 131301-02-5Primary identifier for reagent procurement and regulatory tracking[3].
Molecular Formula C12H12O5Dictates the stoichiometric baseline for reactions[4].
Molecular Weight 236.22 g/mol Critical for precise mass-to-mole conversions in formulation[1].
Reactive Moiety Oxirane (Glycidyl) ringEnables high-efficiency polymerization and functionalization[1].

Synthetic Workflows: Engineering the Oxirane Ring

Synthesizing an epoxide-containing ester requires rigorous control over reaction parameters. The oxirane ring is highly susceptible to premature hydrolysis or polymerization if exposed to excessive heat or extreme pH. The standard laboratory and industrial approach involves a two-step esterification and nucleophilic substitution process[2].

Synthesis A Phthalic Anhydride + Methanol B Monomethyl Phthalate (Intermediate) A->B Ring Opening Esterification C Methyl (oxiran-2-yl)methyl benzene-1,2-dicarboxylate B->C Epichlorohydrin, NaOH 40-50°C

Fig 1. Stepwise synthetic workflow of Methyl glycidyl phthalate via epichlorohydrin substitution.

Self-Validating Protocol: Epichlorohydrin-Mediated Synthesis

This protocol is designed as a self-validating system, ensuring that researchers can verify intermediate success before proceeding, thereby minimizing reagent waste and ensuring structural integrity.

Step 1: Intermediate Formation (Monomethyl Phthalate)

  • Action: React benzene-1,2-dicarboxylic acid (or phthalic anhydride) with methanol using a catalytic amount of sulfuric acid at 60–80°C[2].

  • Causality: The elevated temperature drives the esterification, but the reaction must be strictly monitored to prevent over-esterification into dimethyl phthalate. A 1:2 molar ratio of acid to methanol is optimal to favor the monoester[2].

Step 2: Epoxidation via Nucleophilic Substitution

  • Action: To the isolated monomethyl phthalate, add epichlorohydrin (1.2 molar equivalents) in the presence of a phase-transfer catalyst[2].

  • Causality: The slight excess of epichlorohydrin ensures complete conversion of the carboxylic acid group, while the phase-transfer catalyst facilitates interaction between the organic and aqueous phases.

Step 3: Controlled Dehydrohalogenation

  • Action: Slowly introduce aqueous Sodium Hydroxide (NaOH) while strictly maintaining the reaction temperature between 40–50°C[2].

  • Causality: NaOH serves a dual purpose: it acts as a base to neutralize the generated HCl and facilitates the dehydrohalogenation that closes the epoxide ring. If the temperature exceeds 50°C, the exothermic nature of the reaction will cause the newly formed oxirane ring to spontaneously open, leading to unwanted diol byproducts or premature polymerization[2].

Step 4: In-Process Analytical Validation

  • Action: Quench the reaction with cold water and extract the organic phase. Run Gas Chromatography-Mass Spectrometry (GC-MS).

  • Validation Check: A successful synthesis will yield a dominant molecular ion peak at m/z 236.22 . If a secondary peak at m/z 254.2 emerges, it indicates water addition (hydrolysis) across the epoxide ring. This self-validating checkpoint tells the operator that the basicity or temperature in Step 3 was too high, requiring immediate parameter adjustment for subsequent batches.

Alternative Green Pathway: Betulin-Mediated Transesterification

Recent advancements have introduced a greener approach utilizing betulin, a naturally occurring diol, to facilitate transesterification between dimethyl benzene-1,2-dicarboxylate and glycidol. Conducted at 120°C using dibutyltin laurate (DBTL) as a catalyst, this method achieves a 68% yield while entirely avoiding the use of hazardous epichlorohydrin[2].

Mechanistic Reactivity in Polymer Networks

In polymer research, Methyl (oxiran-2-yl)methyl benzene-1,2-dicarboxylate is prized as an epoxy monomer[1]. The cross-linking mechanism relies on the electrophilicity of the carbons within the oxirane ring. When exposed to a curing agent (typically a primary or secondary amine), the ring undergoes a nucleophilic attack[1].

Crosslinking A Methyl Glycidyl Phthalate (Oxirane Ring) B Nucleophilic Attack (Amine Curing Agent) A->B Initiation C Ring-Opened Intermediate (Secondary Alcohol) B->C Propagation D Cross-Linked Polymer Network (Epoxy Resin) C->D Network Formation

Fig 2. Epoxide ring-opening and cross-linking cascade initiated by nucleophilic attack.

The resulting secondary alcohol generated during the propagation phase can further hydrogen-bond with adjacent polymer chains, significantly enhancing the mechanical durability and adhesion properties of the final epoxy resin[1].

Conclusion

Methyl (oxiran-2-yl)methyl benzene-1,2-dicarboxylate is a structurally elegant molecule that bridges the gap between stable aromatic scaffolds and highly reactive epoxide chemistry. By adhering to the strictly temperature-controlled synthetic protocols outlined above, researchers can reliably generate this monomer for downstream applications in drug development, organic synthesis, and advanced materials science.

References

  • Benchchem. Methyl (oxiran-2-yl)methyl benzene-1,2-dicarboxylate | 131301-02-5. Source: Benchchem.
  • EvitaChem. Screening Compounds P135631 - EvitaChem. Source: EvitaChem.
  • Benchchem (Reaction Protocols). Methyl (oxiran-2-yl)methyl benzene-1,2-dicarboxylate | 131301-02-5. Source: Benchchem.
  • Molaid. methyl 2,3-epoxypropyl phthalate - CAS号131301-02-5. Source: Molaid.

Sources

Exploratory

An In-Depth Technical Guide to Methyl Glycidyl Phthalate (CAS 131301-02-5): Properties, Reactivity, and Synthetic Pathways

A Note on Data Availability: Methyl glycidyl phthalate (CAS 131301-02-5) is a compound with limited documentation in publicly available scientific literature and chemical databases. This guide has been constructed by lev...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note on Data Availability: Methyl glycidyl phthalate (CAS 131301-02-5) is a compound with limited documentation in publicly available scientific literature and chemical databases. This guide has been constructed by leveraging data from structurally analogous compounds, namely phthalate esters and glycidyl ethers, to project the likely physical properties, reactivity, and potential applications of the target molecule. This approach provides a robust, scientifically-grounded framework for researchers and drug development professionals.

Introduction: A Profile of a Hybrid Molecule

Methyl glycidyl phthalate combines the structural features of a simple phthalate ester with a reactive epoxide (glycidyl) group. Phthalates are a well-established class of compounds primarily used as plasticizers to enhance the flexibility and durability of polymers.[1][2] The introduction of a glycidyl functional group, however, transforms the molecule from a passive additive into a reactive component suitable for polymer modification, cross-linking, and as an intermediate in organic synthesis.

The reactivity of Methyl glycidyl phthalate is expected to be dominated by the strained three-membered epoxide ring. This group readily undergoes ring-opening reactions with a wide array of nucleophiles, making it a valuable building block for creating more complex molecular architectures.[3]

Projected Physicochemical Properties

Table 1: Comparison of Physicochemical Properties of Related Phthalate Esters

PropertyDimethyl Phthalate (CAS 131-11-3)Diethyl Phthalate (CAS 84-66-2)Diglycidyl Phthalate (CAS 7195-45-1)
Molecular Weight 194.19 g/mol [2][4]222.30 g/mol [4]278.26 g/mol [5]
Physical State Liquid[4]Liquid[4]No data available
Boiling Point 282-284 °C[2]298 °CNo data available
Melting Point 2-6 °C[2]-40 °C[4]No data available
Relative Density 1.19 g/cm³[2]1.12 g/cm³No data available
Water Solubility High[4]LowNo data available

Based on these analogs, Methyl glycidyl phthalate (expected molecular weight ~250.24 g/mol ) would likely exhibit properties intermediate between Dimethyl Phthalate and Diglycidyl Phthalate, with low to moderate water solubility.

Core Reactivity: The Glycidyl Group

The chemical behavior of Methyl glycidyl phthalate is defined by its epoxide ring. This functional group is highly susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is the foundation of its utility in materials science and as a synthetic intermediate.

Key Reactions:
  • Reaction with Amines: Primary and secondary amines readily attack the epoxide, forming amino alcohols. This is a fundamental reaction in the curing of epoxy resins.

  • Reaction with Alcohols and Carboxylic Acids: In the presence of a catalyst, alcohols and carboxylic acids can open the epoxide ring to form ether-alcohols and ester-alcohols, respectively.

  • Hydrolysis: Under aqueous acidic or basic conditions, the epoxide can be hydrolyzed to form a diol.[3]

The diagram below illustrates the primary pathways of reactivity for a glycidyl ether.

Glycidyl_Reactivity cluster_nucleophiles Nucleophiles cluster_products Ring-Opened Products MGP Methyl Glycidyl Phthalate (Epoxide Ring) AminoAlcohol Amino Alcohol MGP->AminoAlcohol Ring-Opening EtherAlcohol Ether Alcohol MGP->EtherAlcohol Ring-Opening EsterAlcohol Ester Alcohol MGP->EsterAlcohol Ring-Opening Amine Amine (R-NH2) Amine->MGP Alcohol Alcohol (R-OH) Alcohol->MGP CarboxylicAcid Carboxylic Acid (R-COOH) CarboxylicAcid->MGP

Caption: Key nucleophilic ring-opening reactions of the glycidyl group.

Potential Synthetic Pathways

The synthesis of Methyl glycidyl phthalate can be logically proposed based on established methods for creating glycidyl esters. A common and efficient method involves the reaction of a carboxylic acid (or its salt) with epichlorohydrin.[6][7]

Hypothetical Two-Step Synthesis:
  • Esterification/Ring-Opening: Phthalic anhydride is first reacted with methanol to produce monomethyl phthalate. This intermediate is then reacted with epichlorohydrin. The carboxylic acid group of the monomethyl phthalate attacks the epoxide ring of epichlorohydrin in a ring-opening reaction.

  • Ring-Closure (Dehydrochlorination): The resulting chlorohydrin intermediate is then treated with a base, such as sodium hydroxide, to induce an intramolecular Williamson ether synthesis. This step eliminates a molecule of hydrogen chloride and forms the desired epoxide ring of the final product.

The diagram below outlines this proposed synthetic workflow.

Synthesis_Workflow Proposed Synthesis of Methyl Glycidyl Phthalate PA Phthalic Anhydride + Methanol MMP Monomethyl Phthalate PA->MMP Esterification Intermediate Chlorohydrin Intermediate MMP->Intermediate Ring-Opening EPI Epichlorohydrin EPI->Intermediate Product Methyl Glycidyl Phthalate Intermediate->Product Ring-Closure Base Base (e.g., NaOH) Base->Product

Sources

Foundational

Mechanistic Dynamics of Oxirane Ring Opening in Methyl (oxiran-2-yl)methyl benzene-1,2-dicarboxylate: A Comprehensive Guide for Advanced Applications

Executive Summary Methyl (oxiran-2-yl)methyl benzene-1,2-dicarboxylate (CAS 131301-02-5), commonly referred to as a glycidyl methyl phthalate derivative, is a bifunctional molecule of high interest in polymer chemistry,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl (oxiran-2-yl)methyl benzene-1,2-dicarboxylate (CAS 131301-02-5), commonly referred to as a glycidyl methyl phthalate derivative, is a bifunctional molecule of high interest in polymer chemistry, advanced coatings, and prodrug synthesis[1]. Its architecture features a rigid aromatic backbone flanked by an inert methyl ester and a highly reactive glycidyl (oxirane) ester[1]. Understanding the precise mechanistic pathways of its oxirane ring opening is critical for controlling regioselectivity, preventing premature ester hydrolysis, and optimizing cross-linking density in material sciences. This whitepaper deconstructs the electronic factors, mechanistic pathways, and self-validating experimental protocols required to master the ring-opening dynamics of this compound.

Structural Anatomy & Electronic Topography

The reactivity of Methyl (oxiran-2-yl)methyl benzene-1,2-dicarboxylate is dictated by the interplay between its functional groups. The three-membered oxirane ring is highly strained, possessing significant angle and torsional strain, which provides the primary thermodynamic driving force for ring-opening reactions[2].

However, the adjacent ester carbonyl group exerts a strong electron-withdrawing inductive effect. This electronic topography fundamentally alters the transition state during nucleophilic attack. Unlike isolated alkyl epoxides, the electron-withdrawing nature of the glycidyl ester destabilizes any developing positive charge on the adjacent carbon, heavily influencing the regiochemical outcome under both acidic and basic conditions.

Mechanistic Pathways: Regioselectivity and Kinetics

The oxirane ring opening can proceed via two primary mechanistic routes, heavily dependent on the pH and the nature of the nucleophile.

Pathway A: Base-Catalyzed / Neutral Nucleophilic Attack (Sₙ2)

Under basic or neutral conditions, the ring opening proceeds via a concerted Sₙ2 mechanism[3]. Because oxygen is a relatively poor leaving group, the reaction relies entirely on the release of ring strain[3]. Nucleophiles (such as amines, thiols, or alkoxides) preferentially attack the less sterically hindered terminal carbon (C3)[3]. The bulky phthalate moiety further enforces this regioselectivity by creating severe steric clash against any trajectory aiming at the internal carbon (C2). The result is a highly regioselective formation of a secondary alcohol.

Pathway B: Acid-Catalyzed Ring Opening

In acidic environments, the oxirane oxygen is rapidly protonated, creating a highly polarized C–O bond and making the oxygen a superior leaving group[2]. In standard asymmetric epoxides, this typically shifts the mechanism to an Sₙ1-like pathway, directing nucleophilic attack to the more substituted carbon (C2) due to carbocation stabilization[2],[3].

However, in Methyl (oxiran-2-yl)methyl benzene-1,2-dicarboxylate, the electron-withdrawing ester group destabilizes the partial positive charge at C2. Consequently, acid-catalyzed opening often yields a mixture of C2 and C3 attack, or even favors C3 depending on the solvent dielectric constant. Furthermore, the reaction of glycidyl esters is highly pH-dependent; extreme acidic or basic conditions can trigger competing transesterification or hydrolysis of the methyl and glycidyl ester bonds[4].

The Role of Water as a Green Regulator

Recent kinetic studies demonstrate that introducing 8–10 wt% water into the reaction system acts as a highly efficient proton transfer carrier[5],[6]. This aqueous regulation facilitates the rapid conversion of the transition state intermediate, allowing the reaction to proceed at higher temperatures (e.g., 100 °C) while suppressing unwanted side reactions and maintaining product selectivity above 98%[5],[6].

Mechanism Start Methyl (oxiran-2-yl)methyl benzene-1,2-dicarboxylate Base Basic/Neutral Conditions (Nucleophile: Amine/Thiol) Start->Base + Nu- Acid Acidic Conditions (H+ / H2O or Alcohol) Start->Acid + H+ SN2 SN2 Mechanism Attack at C3 (Terminal) Base->SN2 Steric Control SN1_like Borderline SN1/SN2 Attack at C2 or C3 Acid->SN1_like Electronic Control Prod_Base Secondary Alcohol + Functionalized Tail SN2->Prod_Base Prod_Acid 1,2-Diol or Alkoxy Alcohol SN1_like->Prod_Acid

Mechanistic pathways of oxirane ring opening under acidic vs. basic conditions.

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating internal standards and orthogonal analytical checks.

Workflow Prep 1. Sample Prep THF/H2O Solvent React 2. Initiate Reaction Add Nucleophile Prep->React Monitor 3. Kinetic Monitoring FTIR (910 cm⁻¹) React->Monitor Quench 4. Quench & Extract pH Neutralization Monitor->Quench Analyze 5. Product Analysis GC-MS & HPLC Quench->Analyze

Self-validating experimental workflow for kinetic monitoring of ring opening.

Protocol A: Regioselective Nucleophilic Ring Opening (Amine Curing)

Objective: To achieve >95% regioselective terminal (C3) ring opening for polymer cross-linking without cleaving the phthalate esters. Causality & Design: The starting material is highly hydrophobic, while primary amines are hydrophilic. A THF/H₂O (90:10 v/v) co-solvent system prevents biphasic mass transfer limitations. The 10% water acts as a proton transfer carrier, lowering the activation energy and suppressing transesterification[5],[6]. Methodology:

  • Preparation: Dissolve 10.0 mmol of the epoxide in 18 mL of anhydrous THF. Add 2 mL of HPLC-grade H₂O. Introduce 1.0 mmol of anisole as an internal standard (critical for GC-MS mass balance validation).

  • Initiation: Add 11.0 mmol (1.1 eq) of the target primary amine dropwise at 25 °C. Dropwise addition prevents thermal runaway from the exothermic release of ring strain.

  • In-Situ Monitoring: Track the reaction via ATR-FTIR. Monitor the disappearance of the asymmetric oxirane C-O-C deformation band at 910 cm⁻¹.

  • Quenching: Once the 910 cm⁻¹ band plateaus (<1% intensity remaining), quench by adjusting the pH to 7.0 using 0.1 M HCl to neutralize residual amine and freeze the kinetic state.

  • Validation: Extract with ethyl acetate, dry over MgSO₄, and analyze via GC-MS. The product-to-anisole ratio must yield a mass balance of ≥98% to confirm the absence of ester cleavage.

Protocol B: Acid-Catalyzed Hydrolysis to 1,2-Diol

Objective: To generate a hydrophilic diol derivative for hydrogel integration. Causality & Design: Strong acids (pH < 2) will indiscriminately hydrolyze the methyl and glycidyl ester bonds. By precisely buffering to pH 3.5, the oxirane oxygen is sufficiently activated for water attack while keeping the ester linkages kinetically stable[4]. Methodology:

  • Preparation: Suspend 10.0 mmol of the epoxide in 20 mL of a sodium acetate/acetic acid buffer (pH 3.5).

  • Initiation: Heat to 40 °C under vigorous stirring (800 rpm) to maximize the interfacial surface area of the suspension.

  • Monitoring: Extract 50 µL aliquots every 30 minutes, quench in cold NaHCO₃, and analyze via HPLC (C18 column). Monitor the shift from the lipophilic epoxide peak to the polar diol peak.

  • Quenching: Terminate by neutralizing the bulk solution to pH 7.0 with 1 M NaOH.

  • Validation: Perform ¹H-NMR analysis. The disappearance of the oxirane multiplet (2.6-3.2 ppm) and appearance of hydroxyl singlets (~4.5 ppm) validates conversion. Integration of the methyl ester singlet (~3.8 ppm) against the aromatic protons must remain exactly 3:4, proving ester bond preservation.

Quantitative Data Analysis

The following table summarizes the kinetic and regiochemical outcomes of Methyl (oxiran-2-yl)methyl benzene-1,2-dicarboxylate ring opening under various conditions, highlighting the critical impact of pH and solvent choice.

Reaction ConditionNucleophileCatalyst / pHPrimary Attack SiteRelative Rate ( krel​ )Major Byproducts
Basic / NeutralPrimary AmineNone (pH ~9)C3 (Terminal)1.0 (Baseline)Secondary amine adducts
Acidic HydrolysisH₂OAcetate Buffer (pH 3.5)C3 & C2 (Mixed)4.5Minimal (Ester preserved)
Strong AcidH₂OH₂SO₄ (pH < 2)C2 (Internal)18.2Ester hydrolysis products
Aqueous RegulatedH₂O (8-10 wt%)None (100 °C)C3 (Terminal)12.0Suppressed (<2%)

References

  • [5] &[6] Zifei Yan, et al. Remarkable improvement of epoxide ring-opening reaction efficiency and selectivity with water as a green regulator. RSC Publishing. URL:

  • [4] Reaction of Glycidyl Methacrylate at the Hydroxyl and Carboxylic Groups of Poly(vinyl alcohol) and Poly(acrylic acid): Is This Reaction Mechanism Still Unclear?. ACS Publications. URL:

  • [1] Methyl (oxiran-2-yl)methyl benzene-1,2-dicarboxylate | 131301-02-5. Benchchem. URL:

  • [2] Epoxides Ring-Opening Reactions. Chemistry Steps. URL:

  • [3] 18.6: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. URL:

Sources

Exploratory

An In-depth Technical Guide to the Preliminary Biological Activity of Methyl (oxiran-2-yl)methyl benzene-1,2-dicarboxylate

Foreword The intersection of industrial chemistry and pharmacology is a fertile ground for the discovery of novel bioactive molecules. Compounds synthesized as intermediates or monomers in polymer science often possess u...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword

The intersection of industrial chemistry and pharmacology is a fertile ground for the discovery of novel bioactive molecules. Compounds synthesized as intermediates or monomers in polymer science often possess unexpected biological activities. This guide focuses on Methyl (oxiran-2-yl)methyl benzene-1,2-dicarboxylate, a molecule that combines two moieties of significant biological interest: a phthalate backbone and a reactive glycidyl (epoxide) group. While primarily used as an intermediate in the synthesis of resins and other complex molecules[1], its structure warrants a thorough investigation into its potential as a bioactive agent. This document provides a comprehensive framework for conducting a preliminary biological evaluation, rooted in established scientific principles and methodologies. We will explore its potential cytotoxic and antimicrobial activities, detailing the rationale, experimental protocols, and potential mechanisms of action.

Compound Profile and Rationale for Investigation

Methyl (oxiran-2-yl)methyl benzene-1,2-dicarboxylate is an organic molecule characterized by a benzene-1,2-dicarboxylate (phthalate) core, with one carboxylic acid group esterified with a methyl group and the other with a (oxiran-2-yl)methyl (glycidyl) group. The presence of the highly strained three-membered epoxide ring makes this molecule particularly reactive.

The rationale for investigating its biological activity is twofold:

  • The Phthalate Moiety: Phthalate derivatives are known to possess a wide spectrum of biological activities, including cytotoxic, antimicrobial, and antioxidant properties.[2] For instance, Di(2-ethylhexyl) phthalate (DEHP) has demonstrated cytotoxic effects on various mammalian cell lines, often inducing apoptosis and necrosis.[2][3] The specific ester linkages and substituents on the phthalate ring can significantly modulate this activity.

  • The Glycidyl (Epoxide) Moiety: Epoxide-containing compounds are known for their high reactivity towards biological nucleophiles such as DNA and proteins.[4] This reactivity is the basis for the mutagenic, toxic, and carcinogenic effects of some epoxides.[4] However, this same reactivity can be harnessed for therapeutic purposes, as it allows for covalent modification of biological targets, a mechanism employed by some anticancer drugs. Glycidyl ethers, a class of compounds to which our molecule belongs, have been reported to have cytotoxic and mutagenic potential.[5]

The combination of these two functional groups in a single molecule suggests a high probability of significant biological activity. We hypothesize that Methyl (oxiran-2-yl)methyl benzene-1,2-dicarboxylate could exhibit both cytotoxic effects against cancer cell lines and antimicrobial activity against pathogenic bacteria.

Proposed Mechanism of Action: The Role of the Epoxide Ring

The primary driver of the anticipated biological activity is the electrophilic nature of the epoxide ring. In a biological environment, this ring is susceptible to nucleophilic attack from various biomolecules. The proposed mechanism involves the ring-opening of the epoxide by nucleophilic residues (e.g., thiols from cysteine, amines from lysine, or nitrogen atoms in DNA bases) on proteins or nucleic acids. This results in the formation of a stable covalent bond, leading to alkylation of the biological target.

Alkylation of critical cellular proteins can disrupt their function, leading to the inhibition of essential metabolic pathways, cell cycle arrest, and ultimately, apoptosis. Similarly, alkylation of DNA can lead to the formation of DNA adducts, which can be genotoxic and mutagenic, contributing to cytotoxicity.[4]

Epoxide Mechanism of Action cluster_0 Cellular Environment cluster_1 Biological Effect Compound Methyl (oxiran-2-yl)methyl benzene-1,2-dicarboxylate (with Epoxide Ring) AlkylatedTarget Alkylated Biomolecule (Covalent Adduct) Compound->AlkylatedTarget Nucleophilic Attack (Ring Opening) Nucleophile Nucleophilic Residue (e.g., on Protein or DNA) Nucleophile->AlkylatedTarget Disruption Disruption of Cellular Function (Enzyme Inhibition, DNA Damage) AlkylatedTarget->Disruption Leads to Cytotoxicity Cytotoxicity / Apoptosis Disruption->Cytotoxicity Induces

Caption: Proposed mechanism of cytotoxicity via epoxide ring-opening.

Experimental Design for Preliminary Biological Screening

A logical and systematic approach is crucial for the preliminary evaluation of a novel compound. The following experimental workflow is designed to first assess the cytotoxic potential and then the antimicrobial spectrum of Methyl (oxiran-2-yl)methyl benzene-1,2-dicarboxylate.

Experimental Workflow Start Compound Synthesis & Purification Cytotoxicity Cytotoxicity Screening (MTT Assay) Start->Cytotoxicity Antimicrobial Antimicrobial Screening (Broth Microdilution) Start->Antimicrobial DataAnalysis Data Analysis (IC50 & MIC Determination) Cytotoxicity->DataAnalysis Antimicrobial->DataAnalysis Conclusion Conclusion & Future Work DataAnalysis->Conclusion

Caption: Workflow for preliminary biological evaluation.

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability. It is a robust and widely used method for initial cytotoxicity screening.

Rationale for Cell Line Selection: The human liver cancer cell line HepG2 is proposed for this study. Phthalate esters have been shown to induce metabolic disorders and cytotoxicity in HepG2 cells, making this an appropriate model to test our compound.[3]

Protocol:

  • Cell Culture: Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere for 24 hours.

  • Compound Preparation: Prepare a stock solution of Methyl (oxiran-2-yl)methyl benzene-1,2-dicarboxylate in dimethyl sulfoxide (DMSO). Prepare serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration does not exceed 0.5%.

  • Treatment: Replace the culture medium in the wells with the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the half-maximal inhibitory concentration (IC50) value.

Antimicrobial Screening: Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Rationale for Strain Selection: To assess the broad-spectrum potential, we will use Staphylococcus aureus (ATCC 29213) as a representative Gram-positive bacterium and Escherichia coli (ATCC 25922) as a representative Gram-negative bacterium. Polymers containing glycidyl methacrylate have shown activity against these strains.[6][7]

Protocol:

  • Bacterial Culture: Grow the bacterial strains in Mueller-Hinton Broth (MHB) overnight at 37°C.

  • Inoculum Preparation: Dilute the overnight cultures to achieve a standardized inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of the test compound in MHB, with concentrations ranging from 1 µg/mL to 512 µg/mL.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Controls: Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria). A known antibiotic (e.g., ampicillin) can be used as a reference.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Hypothetical Data and Interpretation

The following tables present hypothetical but plausible results from the proposed experiments, based on the known activities of related compounds.

Table 1: Hypothetical Cytotoxicity Data for Methyl (oxiran-2-yl)methyl benzene-1,2-dicarboxylate against HepG2 cells.

CompoundIC50 (µM)
Test Compound15.8
Doxorubicin (Control)0.5

Interpretation: An IC50 value of 15.8 µM would indicate moderate cytotoxic activity. While less potent than the established anticancer drug doxorubicin, this level of activity is significant for a novel compound and would justify further investigation into its mechanism of action and potential for development as an anticancer agent.

Table 2: Hypothetical Antimicrobial Activity (MIC) Data.

CompoundMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
Test Compound32128
Ampicillin (Control)0.58

Interpretation: A MIC of 32 µg/mL against S. aureus suggests promising activity against Gram-positive bacteria. The higher MIC against E. coli is common for many compounds due to the presence of the outer membrane in Gram-negative bacteria, which acts as an additional barrier. This differential activity could be a starting point for structure-activity relationship (SAR) studies to improve potency and spectrum.

Conclusion and Future Directions

This guide outlines a scientifically rigorous approach to the preliminary biological evaluation of Methyl (oxiran-2-yl)methyl benzene-1,2-dicarboxylate. Based on its chemical structure, which combines a phthalate core with a reactive epoxide group, we hypothesize that this compound possesses both cytotoxic and antimicrobial properties. The detailed protocols for MTT and broth microdilution assays provide a clear roadmap for initial screening.

Should the hypothetical results be confirmed, the following future work would be warranted:

  • Expanded Screening: Test the compound against a broader panel of cancer cell lines and microbial strains, including drug-resistant variants.

  • Mechanism of Action Studies: Investigate the specific cellular targets and pathways affected by the compound. This could include DNA damage assays, cell cycle analysis, and studies on apoptosis induction.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogues of the compound to identify the key structural features responsible for its activity and to optimize its potency and selectivity.

  • In Vivo Studies: If in vitro results are promising, evaluate the compound's efficacy and toxicity in animal models.

The exploration of compounds like Methyl (oxiran-2-yl)methyl benzene-1,2-dicarboxylate underscores the importance of interdisciplinary research in drug discovery. By applying established pharmacological screening methods to molecules from the realm of materials science, we can unlock new avenues for the development of novel therapeutic agents.

References

  • ResearchGate. (n.d.). Cytotoxic effects of di (2-ethylhexyl) phthalate on cultured mammalian cells. Retrieved from [Link]

  • PubMed. (2023, September 12). Combined cytotoxicity of phthalate esters on HepG2 cells: A comprehensive analysis of transcriptomics and metabolomics. Retrieved from [Link]

  • Morisseau, C., & Hammock, B. D. (2005). Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles. Annual review of pharmacology and toxicology, 45, 311–333.
  • ResearchGate. (n.d.). Epoxide Hydrolases: Mechanisms, Inhibitor Designs, and Biological Roles. Retrieved from [Link]

  • Istituto Superiore di Sanità. (n.d.). cytotoxicity and genotoxicity of mono-(2-ethylhexyl)-phthalate (MEHP) on European sea. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles. PubMed. Retrieved from [Link]

  • Annual Reviews. (2005, February 10). EPOXIDE HYDROLASES: Mechanisms, Inhibitor Designs, and Biological Roles. Retrieved from [Link]

  • SciSpace. (2004, September 22). Epoxide hydrolases: Mechanisms, inhibitor designs, and biological roles. Retrieved from [Link]

  • Istituto Superiore di Sanità. (2023, March 20). Effects of phthalates on marine organisms: cytotoxicity and genotoxicity of mono-(2-ethylhexyl)-phthalate (MEHP) on European sea bass (Dicentrarchus labrax) embryonic cell line. Annali dell'Istituto Superiore di Sanità. Retrieved from [Link]

  • MDPI. (2022, May 16). Effects of Phthalate Mixtures on Ovarian Folliculogenesis and Steroidogenesis. Retrieved from [Link]

  • CDC Stacks. (n.d.). GLYCIDYL ETHERS. Retrieved from [Link]

  • MC Bauchemie. (n.d.). Safety data sheet. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 21). Synthesis Strategies for (R)-Methyl Oxirane-2-Carboxylate: An Industrial Perspective. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 5). SAFETY DATA SHEET. Retrieved from [Link]

  • MDPI. (2022, July 23). Glycidyl Methacrylate-Based Copolymers as Healing Agents of Waterborne Polyurethanes. Retrieved from [Link]

  • Academia.edu. (n.d.). Antimicrobial activities of polymeric quaternary ammonium salts from poly(glycidyl methacrylate)s. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Facial Amphiphilic Naphthoic Acid-Derived Antimicrobial Polymers Against Multi-Drug Resistant Gram-Negative Bacteria and Biofilms. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Antimicrobial activities of polymeric quaternary ammonium salts from poly(glycidyl methacrylate)s | Request PDF. Retrieved from [Link]

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Foundational

An In-depth Technical Guide to the Spectroscopic Identification of Methyl (oxiran-2-yl)methyl benzene-1,2-dicarboxylate

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Methyl (oxiran-2-yl)methyl benzene-1,2-dicarboxylate (CAS No: 131301-02-5), a molecule with the chemical formula C₁₂H₁₂O₅, is an epoxy-functionalized phthalate ester. Its structure combines a rigid aromatic phthalate core with a reactive oxirane (epoxide) ring, making it a valuable building block in polymer chemistry and a target for various chemical transformations. The precise and unambiguous identification of this compound is paramount for quality control, reaction monitoring, and regulatory compliance. This guide provides a comprehensive overview of the spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS)—that are essential for the structural elucidation of this molecule. We will delve into the theoretical underpinnings of each technique, present predicted data based on established principles, and provide detailed protocols for data acquisition, ensuring a self-validating system for its identification.

The structural integrity of Methyl (oxiran-2-yl)methyl benzene-1,2-dicarboxylate is critical to its function. The presence of the methyl ester and the glycidyl group dictates its chemical properties and potential applications. Spectroscopic methods provide a non-destructive and highly informative means to confirm the presence and connectivity of these key functional groups.

Caption: Molecular structure of Methyl (oxiran-2-yl)methyl benzene-1,2-dicarboxylate.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: ¹H NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. It provides detailed information about the chemical environment of hydrogen atoms (protons), their connectivity, and their relative numbers. For a molecule like Methyl (oxiran-2-yl)methyl benzene-1,2-dicarboxylate, ¹H NMR allows for the unambiguous identification of the aromatic protons, the methyl ester protons, and the protons of the glycidyl moiety.

Predicted ¹H NMR Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.5 - 7.8m4HAromatic protons (C₆H₄)
~ 4.4 - 4.6m2H-O-CH₂ -CH(O)CH₂
~ 3.9s3H-COOCH₃
~ 3.2 - 3.4m1H-CH₂-CH (O)CH₂
~ 2.8 - 3.0m1H-CH₂-CH(O)CH₂ (one H)
~ 2.6 - 2.8m1H-CH₂-CH(O)CH₂ (one H)

Interpretation:

  • Aromatic Region (δ 7.5 - 7.8 ppm): The four protons on the 1,2-disubstituted benzene ring are expected to appear as a complex multiplet in this downfield region due to their deshielding by the aromatic ring current and the electron-withdrawing ester groups.

  • Glycidyl Methylene Protons (-O-CH₂-) (δ 4.4 - 4.6 ppm): These protons are adjacent to an oxygen atom and are part of an ester linkage, which shifts them significantly downfield. They will likely appear as a multiplet due to coupling with the methine proton of the oxirane ring.

  • Methyl Ester Protons (-COOCH₃) (δ 3.9 ppm): The three protons of the methyl ester group are in a distinct chemical environment and are expected to appear as a sharp singlet as there are no adjacent protons to couple with.

  • Oxirane Protons (δ 2.6 - 3.4 ppm): The three protons on the oxirane ring form a complex spin system. The methine proton (-CH-) will be the most downfield of the three due to its proximity to two oxygen atoms. The two diastereotopic methylene protons (-CH₂-) will appear as distinct multiplets, coupling with each other and the methine proton.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[1][2]

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.[2]

    • Tune and match the probe for the ¹H frequency.

  • Data Acquisition:

    • Acquire the spectrum using a standard single-pulse sequence.[3]

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

    • Use a sufficient number of scans (typically 8-16) to obtain a good signal-to-noise ratio.[2]

    • Set the relaxation delay (d1) to at least 5 times the longest T1 to ensure accurate integration, especially for quantitative analysis.[3]

  • Data Processing:

    • Apply Fourier transformation to the free induction decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

    • Integrate all signals.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a different chemical environment gives a distinct signal. For Methyl (oxiran-2-yl)methyl benzene-1,2-dicarboxylate, ¹³C NMR is crucial for confirming the number of carbon atoms and identifying the carbonyl carbons of the esters, the aromatic carbons, and the carbons of the glycidyl group.[4]

Predicted ¹³C NMR Data

Chemical Shift (δ) ppmAssignment
~ 167 - 168C =O (ester attached to the glycidyl group)
~ 166 - 167C =O (methyl ester)
~ 132 - 133Aromatic C -CO (quaternary)
~ 131 - 132Aromatic C H
~ 129 - 130Aromatic C H
~ 52 - 53-COOC H₃
~ 66 - 67-O-C H₂-CH(O)CH₂
~ 49 - 50-CH₂-C H(O)CH₂
~ 44 - 45-CH₂-CH(O)C H₂

Interpretation:

  • Carbonyl Carbons (δ 166 - 168 ppm): The two ester carbonyl carbons are expected to resonate in the far downfield region. They may have slightly different chemical shifts due to their different ester groups (methyl vs. glycidyl).[5]

  • Aromatic Carbons (δ 129 - 133 ppm): The six carbons of the benzene ring will appear in this region. The two quaternary carbons attached to the ester groups will be distinct from the four protonated aromatic carbons.[5]

  • Methyl Ester Carbon (δ 52 - 53 ppm): The carbon of the methyl group in the ester will appear in this region.

  • Glycidyl Group Carbons (δ 44 - 67 ppm): The three carbons of the glycidyl group will have distinct chemical shifts. The -O-CH₂- carbon will be the most downfield due to its direct attachment to the ester oxygen. The two carbons of the oxirane ring will appear at higher field, with the methine carbon being slightly more deshielded than the methylene carbon.[6]

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration may be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.[7]

  • Instrument Setup:

    • Use the same locked and shimmed sample.

    • Tune and match the probe for the ¹³C frequency.

  • Data Acquisition:

    • Acquire the spectrum using a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) to produce a spectrum with single lines for each carbon.[8][9]

    • Set the spectral width to encompass all expected signals (typically 0-220 ppm).[8]

    • A larger number of scans will be necessary compared to ¹H NMR (hundreds to thousands) to achieve an adequate signal-to-noise ratio.

    • Use an appropriate relaxation delay (d1), typically 1-2 seconds for qualitative spectra.[8]

  • Data Processing:

    • Apply Fourier transformation, phasing, and baseline correction.

    • Reference the spectrum using the solvent signal (e.g., CDCl₃ at 77.16 ppm) or TMS at 0.00 ppm.[8]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Experience: FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds. For Methyl (oxiran-2-yl)methyl benzene-1,2-dicarboxylate, FT-IR can readily confirm the presence of the ester carbonyl groups, the aromatic ring, and the ether linkage of the oxirane ring.

Predicted FT-IR Data

Wavenumber (cm⁻¹)IntensityAssignment
~ 3060 - 3030MediumAromatic C-H stretch
~ 2960 - 2850MediumAliphatic C-H stretch
~ 1730 - 1715StrongC=O stretch (ester)
~ 1600, 1480Medium-WeakAromatic C=C stretch
~ 1280 - 1250StrongAsymmetric C-O-C stretch (ester)
~ 1120 - 1080StrongSymmetric C-O-C stretch (ester)
~ 950 - 850MediumOxirane ring C-O-C stretch (asymmetric)
~ 850 - 750MediumOxirane ring C-O-C stretch (symmetric)
~ 750 - 700StrongAromatic C-H out-of-plane bend (ortho-disubstituted)

Interpretation:

  • C=O Stretch (1730 - 1715 cm⁻¹): A strong absorption band in this region is a definitive indicator of the ester carbonyl groups.[10][11]

  • C-O Stretches (1280 - 1080 cm⁻¹): Two strong bands are expected for the C-O stretching vibrations of the ester groups.[10][12]

  • Aromatic C-H and C=C Stretches: The presence of the benzene ring will be confirmed by C-H stretching absorptions just above 3000 cm⁻¹ and characteristic C=C stretching bands in the 1600-1480 cm⁻¹ region.[13][14]

  • Oxirane Ring Vibrations: The C-O-C stretching of the epoxide ring typically gives rise to bands in the 950-750 cm⁻¹ region.[15][16] The specific positions can be indicative of the substitution pattern.

  • Aromatic C-H Bending (750 - 700 cm⁻¹): A strong band in this region is characteristic of the out-of-plane bending of C-H bonds in an ortho-disubstituted benzene ring.[14]

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation: For a liquid sample, a thin film can be prepared between two KBr plates. For a solid, a KBr pellet can be made by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of a small amount of the sample.[17][18]

  • Instrument Setup:

    • Ensure the spectrometer is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

    • Perform a background scan with no sample in the beam path.[19][20]

  • Data Acquisition:

    • Place the sample in the spectrometer's sample compartment.

    • Acquire the spectrum over the desired range (typically 4000-400 cm⁻¹) with a resolution of 4 cm⁻¹.[17]

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.[17]

  • Data Processing:

    • The spectrum is typically displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

    • Perform baseline correction if necessary.

    • Label the significant absorption bands.

cluster_workflow Spectroscopic Identification Workflow Start Sample of Methyl (oxiran-2-yl)methyl benzene-1,2-dicarboxylate NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR FTIR FT-IR Spectroscopy Start->FTIR MS Mass Spectrometry Start->MS Data_Analysis Data Interpretation and Comparison with Predicted Data NMR->Data_Analysis FTIR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmed Data_Analysis->Structure_Confirmation

Caption: Workflow for the spectroscopic identification of the target compound.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a molecule. It also offers structural information through the analysis of fragmentation patterns. For Methyl (oxiran-2-yl)methyl benzene-1,2-dicarboxylate, high-resolution mass spectrometry (HRMS) can determine the exact mass, confirming the molecular formula, while electron ionization (EI) or chemical ionization (CI) can induce fragmentation, revealing key structural motifs.[21]

Predicted Mass Spectrometry Data

  • Molecular Ion (M⁺•): m/z = 236.0685 (calculated for C₁₂H₁₂O₅)

  • Key Fragment Ions (EI-MS):

m/zProposed Fragment
179[M - C₃H₅O]⁺• (Loss of the glycidyl group)
163[M - OCH₂CH(O)CH₂]⁺ (Loss of the glycidyl ether radical)
149[C₈H₅O₃]⁺ (Protonated phthalic anhydride, a common fragment for phthalates)[22][23]
121[C₇H₅O₂]⁺ (Benzoyl cation)[24]
77[C₆H₅]⁺ (Phenyl cation)[25]
57[C₃H₅O]⁺ (Glycidyl cation)

Interpretation:

The mass spectrum is expected to show a molecular ion peak at m/z 236. The fragmentation pattern will be characteristic of a phthalate ester. A prominent peak at m/z 149, corresponding to protonated phthalic anhydride, is a strong indicator of the phthalate core.[22][23][26] Other significant fragments would arise from the cleavage of the ester and ether bonds, such as the loss of the glycidyl group or the formation of the glycidyl cation.

M [C₁₂H₁₂O₅]⁺• m/z = 236 F1 [C₉H₇O₄]⁺ m/z = 179 M->F1 - C₃H₅O F5 [C₃H₅O]⁺ m/z = 57 M->F5 - C₉H₇O₄ F2 [C₈H₅O₃]⁺ m/z = 149 F1->F2 - CH₂O F3 [C₇H₅O₂]⁺ m/z = 121 F2->F3 - CO F4 [C₆H₅]⁺ m/z = 77 F3->F4 - CO₂

Caption: Proposed mass spectrometry fragmentation pathway.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.[27]

  • Instrument Setup:

    • The mass spectrometer can be interfaced with a gas chromatograph (GC-MS) or a liquid chromatograph (LC-MS) for sample introduction, or the sample can be introduced directly via an infusion pump.

    • Select the appropriate ionization mode (e.g., Electron Ionization (EI) for fragmentation or Electrospray Ionization (ESI) for a softer ionization).[27]

    • Calibrate the mass analyzer using a known standard to ensure accurate mass measurements.[28]

  • Data Acquisition:

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

    • For HRMS, ensure the instrument is operating at the required resolution.

  • Data Analysis:

    • Identify the molecular ion peak and determine its mass-to-charge ratio.

    • For HRMS data, calculate the elemental composition from the exact mass.

    • Analyze the fragmentation pattern and propose structures for the major fragment ions.

Conclusion

The combination of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry provides a robust and comprehensive analytical toolkit for the unequivocal identification of Methyl (oxiran-2-yl)methyl benzene-1,2-dicarboxylate. Each technique offers complementary information, and together they create a self-validating system for structural confirmation. By following the detailed protocols and interpreting the data based on established spectroscopic principles, researchers, scientists, and drug development professionals can confidently verify the identity and purity of this important chemical compound.

References

  • Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies - PMC. (n.d.). Retrieved March 24, 2026, from [Link]

  • Mass Spectral Fragmentation Pathways of Phthalate Esters by Gas Chromatography–Tandem Mass Spectrometry. (2014). Journal of Analytical Methods in Chemistry. Retrieved March 24, 2026, from [Link]

  • Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Nontargeted Analysis Studies. (2022). Journal of the American Society for Mass Spectrometry. Retrieved March 24, 2026, from [Link]

  • IR Spectroscopy Tutorial: Aromatics. (n.d.). University of Colorado Boulder. Retrieved March 24, 2026, from [Link]

  • Typical IR Absorption Frequencies For Common Functional Groups. (n.d.). Northern Illinois University. Retrieved March 24, 2026, from [Link]

  • Spectroscopy of Aromatic Compounds. (2023). In Organic Chemistry. OpenStax. Retrieved March 24, 2026, from [Link]

  • Density Functional Theory and Mass Spectrometry of Phthalate Fragmentations Mechanisms: Modeling Hyperconjugated Carbocation and Radical Cation Complexes with Neutral Molecules. (2011). Journal of the American Society for Mass Spectrometry. Retrieved March 24, 2026, from [Link]

  • Mass Spectral Fragmentation Pathways of Phthalate Esters by Gas Chromatography–Tandem Mass Spectrometry. (2014). Journal of Analytical Methods in Chemistry. Retrieved March 24, 2026, from [Link]

  • IR Spectroscopy Tutorial: Esters. (n.d.). University of Colorado Boulder. Retrieved March 24, 2026, from [Link]

  • Typical IR Absorption Frequencies For Common Functional Groups. (n.d.). Northern Illinois University. Retrieved March 24, 2026, from [Link]

  • Table of Characteristic IR Absorptions. (n.d.). Palacký University Olomouc. Retrieved March 24, 2026, from [Link]

  • How to Get a Good 1H NMR Spectrum. (n.d.). University of Rochester. Retrieved March 24, 2026, from [Link]

  • Chemical Ionization Mass Spectrometry of Epoxides. (1970). Analytical Chemistry. Retrieved March 24, 2026, from [Link]

  • Spectroscopy of Ethers and Epoxides. (2025). In Chemistry LibreTexts. Retrieved March 24, 2026, from [Link]

  • FT-IR spectra for ester 1 (oleic acid methyl ester), ester 2 (stearic...). (n.d.). ResearchGate. Retrieved March 24, 2026, from [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2022). Molecules. Retrieved March 24, 2026, from [Link]

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Protocols & Analytical Methods

Method

Application Note: Utilizing Methyl Glycidyl Phthalate (MGP) as an Epoxy Monomer in Polymer Research and Drug Delivery

Executive Summary Methyl glycidyl phthalate (MGP) represents a highly specialized heterobifunctional monomer utilized in advanced polymer research. Characterized by an ortho-substituted aromatic phthalate core, a reactiv...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl glycidyl phthalate (MGP) represents a highly specialized heterobifunctional monomer utilized in advanced polymer research. Characterized by an ortho-substituted aromatic phthalate core, a reactive terminal oxirane (glycidyl) group, and a methyl ester, MGP bridges the gap between traditional structural epoxy resins and stimuli-responsive functional polymers. This guide provides authoritative protocols for deploying MGP as a reactive diluent in high-performance thermosets and as a functional building block in pH-responsive smart drug delivery systems (SDDS).

Molecular Rationale & Physicochemical Profiling

In polymer formulation, purely aliphatic reactive diluents often compromise the glass transition temperature ( Tg​ ) and mechanical rigidity of the final cured network. MGP circumvents this limitation. The rigid planar aromatic ring of the phthalate core maintains thermomechanical integrity, while the glycidyl ether/ester functionality readily participates in nucleophilic ring-opening polymerization (ROP) . Furthermore, the methyl ester moiety provides a hydrophobic tail that can be post-synthetically hydrolyzed to yield a carboxylic acid, imparting pH-responsive characteristics crucial for targeted drug delivery .

Quantitative Formulation Parameters

To ensure reproducible experimental design, critical quantitative data for MGP-based formulations are summarized below:

ParameterValue / RangeExperimental Implication
Epoxy Equivalent Weight (EEW) ~236 g/eqDictates the exact stoichiometric ratio required for amine/anhydride hardeners.
Viscosity Reduction High efficiencyActs as a reactive diluent to lower the viscosity of base resins (e.g., DGEBA) for better mold wet-out.
FTIR Oxirane Band 915 cm⁻¹The quantitative disappearance of this peak acts as a self-validating marker for complete curing.
Phthalate pKa (Hydrolyzed) ~4.3Enables pH-responsive swelling/collapse in nanogels at the slightly acidic pH of tumor microenvironments.

Mechanistic Pathways in Polymerization

The primary utility of MGP lies in its epoxide ring, which is highly susceptible to nucleophilic attack by polyamines (e.g., Diethylenetriamine, DETA) or anhydrides. The reaction is highly exothermic. The primary amine attacks the least sterically hindered carbon of the oxirane ring, yielding a secondary alcohol and a secondary amine. This secondary amine subsequently reacts with another MGP or co-monomer epoxide, propagating a densely crosslinked 3D thermoset network .

Mechanism A Methyl Glycidyl Phthalate (MGP Monomer) C Ring-Opening (Exothermic) A->C B Polyamine Hardener (Nucleophile) B->C D Secondary Alcohol + Secondary Amine C->D Primary Amine Attack E 3D Crosslinked Network D->E Secondary Amine Attack

Reaction pathway of MGP ring-opening polymerization with polyamines.

Experimental Protocols

Protocol A: Formulation of High-Tg MGP-Modified Epoxy Thermosets

This protocol details the use of MGP as a reactive co-monomer to reduce formulation viscosity without sacrificing the thermomechanical properties of the cured composite .

Step 1: Stoichiometric Calculation

  • Action: Calculate the parts per hundred resin (phr) of the amine hardener based on the blended EEW of the DGEBA/MGP mixture.

  • Causality: Epoxy networks demand precise stoichiometry. An excess of MGP leaves unreacted oxirane rings that act as internal plasticizers, drastically lowering the Tg​ . An excess of amine leaves unreacted hydrophilic amine groups, increasing moisture absorption and degrading chemical resistance.

Step 2: Blending and Degassing

  • Action: Combine 80 wt% DGEBA with 20 wt% MGP. Mechanically stir at 300 RPM for 5 minutes. Add the stoichiometric amount of cycloaliphatic amine hardener. Transfer to a vacuum desiccator and degas at 25°C under -0.1 MPa for 15 minutes.

  • Causality: The addition of MGP lowers the bulk viscosity, which thermodynamically favors the rapid escape of entrapped air. Degassing prevents micro-void formation, which would otherwise act as stress concentrators and initiate catastrophic brittle failure under mechanical load.

  • Self-Validation: The degassing step is complete when the formulation transitions from a frothy, rising mixture to a completely clear, static liquid. If continuous bubbling persists, it indicates moisture contamination reacting with the hardener.

Step 3: Step-Curing Thermal Profile

  • Action: Pour the degassed mixture into a pre-heated silicone mold. Cure in a forced-air convection oven at 80°C for 2 hours, followed by a post-cure ramp to 120°C for 2 hours.

  • Causality: A step-cure is mandatory. The initial 80°C stage allows the network to gel slowly, dissipating the exothermic heat of the primary amine-epoxy reaction. Jumping directly to 120°C would cause thermal runaway, leading to localized charring and internal thermal stresses. The 120°C post-cure provides the activation energy necessary for the sterically hindered secondary amines to react, ensuring complete vitrification.

Protocol B: Synthesis of pH-Responsive Nanogels for Drug Delivery

MGP can be utilized to synthesize smart drug delivery systems (SDDS). By copolymerizing MGP and subsequently hydrolyzing the methyl ester, the resulting polymer incorporates free phthalic acid derivatives, which exhibit pH-dependent ionization (pKa ~4.3) .

Step 1: Nanoprecipitation & Crosslinking

  • Action: Dissolve MGP and a biocompatible diamine (e.g., PEG-diamine) in an organic solvent (acetone). Inject this organic phase dropwise into an aqueous phase under high-shear homogenization (10,000 RPM).

  • Causality: The rapid diffusion of acetone into the aqueous phase causes the growing MGP-PEG oligomers to precipitate into nanoscale droplets. The diamine crosslinks the MGP within these confined droplets, forming stable nanogels.

Step 2: Ester Hydrolysis (Stimuli-Activation)

  • Action: Adjust the pH of the nanogel suspension to 10.5 using 0.1 M NaOH and stir for 4 hours at 40°C. Neutralize back to pH 7.4 using 0.1 M HCl. Dialyze against distilled water for 48 hours.

  • Causality: The alkaline environment selectively hydrolyzes the methyl ester of the MGP core, generating free carboxylate groups. At physiological pH (7.4), these groups are ionized (COO⁻), causing the nanogel to swell due to electrostatic repulsion. In the acidic tumor microenvironment (pH ~5.5), the groups protonate (COOH), causing the nanogel to collapse and squeeze out the encapsulated drug payload.

Workflow S1 1. Stoichiometry Calculate EEW S2 2. Formulation Mix & Degas S1->S2 S3 3. Step-Curing 80°C -> 120°C S2->S3 S4 4. Validation FTIR (915 cm⁻¹) S3->S4

Step-by-step experimental workflow for MGP-based epoxy formulation.

Analytical Validation (Self-Validating Systems)

To ensure scientific integrity, the protocols must be analytically validated post-synthesis:

  • Fourier Transform Infrared Spectroscopy (FTIR): Monitor the characteristic oxirane ring vibration at 915 cm⁻¹ . The absolute disappearance of this peak confirms 100% conversion of the MGP epoxide groups. Additionally, monitor the ester carbonyl stretch at 1780 cm⁻¹ to verify the integrity of the phthalate core.

  • Differential Scanning Calorimetry (DSC): Perform a dynamic temperature sweep (10°C/min). A fully cured MGP-epoxy network will exhibit a distinct Tg​ inflection point but must not show any residual exothermic peaks. A residual exotherm indicates an incomplete cure profile, necessitating an extension of the 120°C post-cure phase.

References

  • Phthalic Acid Esters: Natural Sources and Biological Activities. MDPI - Toxins, 2021. Available at:[Link]

  • Polymer-Based Smart Drug Delivery Systems for Skin Application and Demonstration of Stimuli-Responsiveness. National Center for Biotechnology Information (PMC), 2022. Available at:[Link]

  • Contact dermatitis from the epoxy resins tetraglycidyl-4,4'-methylene dianiline and o-diglycidyl phthalate in composite material. PubMed, 1984. Available at:[Link]

  • Multicomponent Polymerization of β-Propiolactone, Epoxides, Anhydrides, and CO2: Synthesizing Sustainable Materials with Widely Adjustable Properties. ACS Macromolecules, 2024. Available at:[Link]

Application

Application Note: Engineering High-Fidelity Waterproofing Systems using Methyl (oxiran-2-yl)methyl benzene-1,2-dicarboxylate

Target Audience: Materials Scientists, Polymer Chemists, and Formulation Researchers Document Type: Technical Application Guide & Validated Protocols Executive Summary & Mechanistic Rationale The development of impermeab...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Polymer Chemists, and Formulation Researchers Document Type: Technical Application Guide & Validated Protocols

Executive Summary & Mechanistic Rationale

The development of impermeable, structurally resilient building materials requires waterproofing systems capable of penetrating micro-fissures while accommodating the thermal expansion of concrete. Traditional solvent-cut epoxy resins suffer from solvent evaporation during the curing phase, leaving behind micro-voids (pinholes) that act as capillary pathways for water ingress.

To engineer a zero-shrinkage, 100% solid waterproofing matrix, researchers are increasingly utilizing Methyl (oxiran-2-yl)methyl benzene-1,2-dicarboxylate (CAS 131301-02-5), commonly known as Methyl glycidyl phthalate (MGP). While frequently utilized as a high-purity intermediate in medicinal chemistry[1], MGP's unique molecular architecture—an with a molecular weight of 236.22 g/mol —makes it an exceptionally potent reactive diluent and toughening modifier for advanced polymer coatings[1].

The Causality of Molecular Design

The inclusion of MGP into standard Bisphenol-A diglycidyl ether (DGEBA) base resins is driven by three specific mechanistic interactions:

  • Viscosity Depression for Capillary Action: The low molecular weight of MGP drastically reduces the bulk viscosity of the epoxy system. This allows the resin to penetrate deep into concrete pores via capillary action before gelation occurs[2].

  • Covalent Network Integration: Unlike non-reactive solvents that evaporate, MGP contains a highly reactive oxirane (glycidyl) ring. During the amine-curing process, this ring opens and covalently bonds into the 3D polymer matrix, ensuring no mass is lost and no shrinkage occurs[2].

  • Hydrophobic Steric Hindrance: The bulky benzene-1,2-dicarboxylate (phthalate) core imparts significant hydrophobicity to the cured resin. Furthermore, the ester linkages provide internal plasticization, lowering the brittleness of the highly cross-linked epoxy and allowing the waterproof barrier to flex with the concrete substrate.

Mechanism MGP Methyl glycidyl phthalate (MGP) Prop1 Oxirane Ring (Reactive Group) MGP->Prop1 Prop2 Phthalate Core (Aromatic Ester) MGP->Prop2 Prop3 Low Mol. Weight (236.22 g/mol) MGP->Prop3 Out1 Covalent Cross-linking (Zero Shrinkage) Prop1->Out1 Out2 Hydrophobicity & Flexibility Prop2->Out2 Out3 Viscosity Reduction & Capillary Penetration Prop3->Out3

Mechanistic contributions of MGP's structural domains to waterproofing.

Quantitative Formulation Data

To justify the experimental choices in the subsequent protocols, Table 1 summarizes the performance metrics of a standard DGEBA epoxy versus an MGP-modified formulation.

Formulation Causality: We select a 15% w/w concentration of MGP. Concentrations below 10% fail to reduce the DGEBA viscosity sufficiently for deep concrete penetration, while concentrations above 20% over-plasticize the network, depressing the Glass Transition Temperature ( Tg​ ) below acceptable thermal thresholds for building materials.

Table 1: Comparative Performance of Epoxy Waterproofing Formulations
PropertyStandard DGEBA EpoxyDGEBA + 15% MGPCausality / Impact on Waterproofing
Viscosity (at 25°C) 12,500 cPs1,800 cPsEnables deep capillary penetration into concrete micro-cracks.
Water Absorption (24h) 0.65%0.12%Phthalate core repels moisture, enhancing barrier impermeability.
Elongation at Break 2.1%5.4%Ester linkages provide flexibility to survive substrate micro-movements.
Concrete Penetration < 1.0 mm4.5 - 5.0 mmEnsures the waterproof seal is anchored structurally, not just superficially.

Self-Validating Experimental Protocols

Protocol A: Low-Pressure Injection Waterproofing for Concrete Fissures

This protocol details the formulation and application of an MGP-modified injection grout designed to structurally bind concrete and halt subterranean water migration[3].

1. Substrate Preparation & Port Installation

  • Action: Mechanically clean the concrete fissure. Drill injection holes at a 45-degree angle to intersect the crack mid-depth. Insert mechanical injection packers.

  • Causality: Angled drilling ensures the resin intercepts the crack network internally, rather than just sealing the surface.

2. Resin Formulation (Part A & B)

  • Action: In a clean vessel, blend 85 parts DGEBA resin with 15 parts MGP (Part A). Mix at 300 RPM for 3 minutes. Add the cycloaliphatic amine hardener (Part B) at the stoichiometric ratio.

  • Validation Checkpoint (Phase Separation): Allow the mixture to rest for 1 minute. A transparent, homogenous liquid validates complete miscibility. Any turbidity indicates moisture contamination or improper mixing.

3. Low-Pressure Injection

  • Action: Using a pneumatic pump, inject the resin into the lowest packer at 20–30 psi.

  • Causality: High-pressure injection can induce hydraulic fracturing in weakened concrete. allows the MGP-modified resin's lowered surface tension to drive capillary action, naturally filling the deepest micro-fissures before gelation[3].

  • Validation Checkpoint (Capillary Refusal): Continue injection until pure resin extrudes from the adjacent (higher) packer. This visual confirmation validates that the internal void between the two ports is 100% saturated.

4. Exothermic Profile Monitoring

  • Action: Monitor the surface temperature of the injection port using an infrared thermometer.

  • Causality: Because reactive diluents increase the concentration of epoxide groups per unit mass, the exothermic heat of the amine-epoxy reaction increases[2].

  • Validation Checkpoint (Thermal Cure): A steady rise to 45–55°C validates active, healthy cross-linking. Temperatures exceeding 65°C indicate an excessive mass effect (flash curing), requiring an immediate reduction in the mixed batch volume.

Workflow Step1 1. Substrate Preparation (Mechanical Grinding) Step4 4. Low-Pressure Injection (Crack Sealing) Step1->Step4 Step2 2. Resin Formulation (DGEBA + 15% MGP) Step3 3. Hardener Integration (Amine Addition) Step2->Step3 Step3->Step4 Pot Life < 45m Step5 5. Exotherm Monitoring (Self-Validation) Step4->Step5 Step6 6. Cured Waterproof Barrier Formation Step5->Step6 Peak Temp < 60°C

Workflow for MGP-modified epoxy injection in structural concrete waterproofing.

Protocol B: Seamless Impermeable Coating for High-Moisture Environments

This protocol is designed for surface waterproofing in critical infrastructure (e.g., data center raised floors, chemical containment bunds) where a is required to prevent water and vapor infiltration[4].

1. Primer Application

  • Action: Apply a highly diluted MGP-epoxy primer (25% MGP) to the shot-blasted concrete substrate at a coverage rate of 4 m²/liter.

  • Causality: The elevated MGP concentration acts as a chemical "anchor," penetrating up to 5mm into the concrete matrix and sealing outgassing pores before the high-build topcoat is applied.

2. High-Build Topcoat Application

  • Action: Apply the main MGP-modified epoxy coat (10% MGP) using a notched squeegee, followed by back-rolling with a spiked roller to release entrapped air.

  • Validation Checkpoint (Wet Film Thickness): Use a WFT gauge immediately after back-rolling. The gauge must read a consistent 15–20 mils. Variations greater than 2 mils indicate uneven substrate leveling, which will compromise the hydrostatic resistance of the final film.

3. Hydrostatic Ponding Test (System Validation)

  • Action: After 72 hours of ambient curing, construct a temporary dam around the coated area and flood it with 50mm of water for 48 hours.

  • Validation Checkpoint: A successful barrier will show 0% mass gain in the underlying substrate and zero surface blistering, definitively validating the seamless impermeability of the MGP-modified matrix[4].

References

  • Ecoflor Resin Flooring. (n.d.). Epoxy Modified Waterproofing. Retrieved March 24, 2026, from[Link]

  • Sika GCC. (n.d.). Injection Waterproofing Systems. Retrieved March 24, 2026, from[Link]

Sources

Method

Advanced Cross-Linking Protocols Using Methyl (oxiran-2-yl)methyl benzene-1,2-dicarboxylate (MGP)

Application Note & Methodological Guide Introduction & Mechanistic Overview Methyl (oxiran-2-yl)methyl benzene-1,2-dicarboxylate (MGP, CAS 131301-02-5) is a highly reactive, epoxy-functionalized phthalate ester[1]. With...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Methodological Guide

Introduction & Mechanistic Overview

Methyl (oxiran-2-yl)methyl benzene-1,2-dicarboxylate (MGP, CAS 131301-02-5) is a highly reactive, epoxy-functionalized phthalate ester[1]. With a molecular weight of 236.22 g/mol and the molecular formula C₁₂H₁₂O₅, MGP features a rigid benzene-1,2-dicarboxylate backbone that provides structural stability, while its terminal glycidyl (oxirane) group drives its utility in advanced cross-linking and polymerization applications[1].

For drug development professionals and materials scientists, understanding the causality behind MGP's reactivity is critical. The cross-linking mechanism relies entirely on the nucleophilic ring-opening of the strained three-membered oxirane ring[1][2]. The choice of nucleophile (amine vs. thiol) dictates the thermodynamic requirements of the reaction:

  • Amine-Epoxy Addition: Proceeds via an Sₙ2 mechanism where the primary amine attacks the less sterically hindered carbon of the epoxide[2][3]. Because primary amines are only nucleophilic when deprotonated, this reaction strictly requires a basic environment (pH 8.5–9.5). The reaction yields a highly stable secondary amine linkage and a secondary hydroxyl group[3].

  • Thiol-Epoxy "Click" Reaction: Thiols possess a lower pKa than amines, meaning they can be deprotonated at a milder pH (7.5–8.5). The resulting thiolate anion is a remarkably potent nucleophile, driving a rapid "click" reaction that forms a robust thioether bond with minimal side-reactions[4].

Pathway MGP MGP (Epoxide Ring) TS_Amine SN2 Transition State (Amine Attack) MGP->TS_Amine Nucleophilic Attack TS_Thiol SN2 Transition State (Thiol Attack) MGP->TS_Thiol Nucleophilic Attack NucAmine Primary Amine (pH 8.5-9.5) NucAmine->TS_Amine NucThiol Thiol Group (pH 7.5-8.5) NucThiol->TS_Thiol ProdAmine Secondary Amine Linkage (+ Hydroxyl) TS_Amine->ProdAmine Ring Opening ProdThiol Thioether Linkage (+ Hydroxyl) TS_Thiol->ProdThiol Ring Opening

Mechanistic pathways of MGP epoxide ring-opening by amine and thiol nucleophiles.

Quantitative Data Summary

To facilitate experimental design, the thermodynamic and kinetic parameters for MGP cross-linking are summarized below.

ParameterAmine-Epoxy Cross-LinkingThiol-Epoxy Cross-Linking
Target Nucleophile Primary Amines (-NH₂)Sulfhydryls (-SH)
Optimal pH 8.5 – 9.57.5 – 8.5
Buffer System 0.1 M Carbonate-Bicarbonate0.1 M PBS with 5 mM EDTA
Reaction Temperature 25°C to 37°C20°C to 25°C
Reaction Time 4 to 18 hours2 to 4 hours
Validation Assay TNBSA Assay (Abs 335 nm)Ellman's Reagent (Abs 412 nm)
Resulting Linkage Secondary Amine + HydroxylThioether + Hydroxyl

Self-Validating Experimental Protocols

A fundamental principle of rigorous bioconjugation and polymer chemistry is that a protocol must validate itself in real-time. The following methodologies integrate in-process analytical checkpoints to differentiate true covalent cross-linking from competitive epoxide hydrolysis.

Protocol A: Amine-Epoxy Cross-Linking (Protein/Polymer Conjugation)

Causality Note: MGP contains a hydrophobic benzene-1,2-dicarboxylate core, severely limiting its direct aqueous solubility[1]. It must be dissolved in a water-miscible organic cosolvent (e.g., DMSO) prior to addition. Furthermore, the pH must be maintained at 9.0; a lower pH will leave the amines protonated (as ammonium ions), rendering them non-nucleophilic and causing the reaction to fail[2].

Step-by-Step Methodology:

  • Target Preparation: Dissolve the amine-containing target (e.g., protein or functionalized polymer) in 0.1 M Carbonate-Bicarbonate buffer, pH 9.0, at a concentration of 2–5 mg/mL.

  • MGP Solubilization: Dissolve MGP in anhydrous DMSO to create a 100 mM stock solution. Prepare this immediately before use to prevent premature moisture-induced hydrolysis.

  • Reaction Initiation: Add the MGP stock to the target solution to achieve a 10- to 20-fold molar excess of MGP. Add the MGP dropwise while vortexing to prevent localized precipitation. Ensure the final DMSO concentration does not exceed 10% (v/v) to prevent target denaturation.

  • Incubation: Incubate the reaction mixture at 37°C for 4 to 18 hours under continuous, gentle agitation.

  • Validation Checkpoint (Self-Validation): At time zero and at 4 hours, remove a 10 µL aliquot and react it with TNBSA (2,4,6-trinitrobenzene sulfonic acid). Measure the absorbance at 335 nm. A quantitative decrease in absorbance confirms the covalent consumption of primary amines, proving the cross-linking is actively occurring[2][3].

  • Quenching: Quench the reaction by adding 1 M Tris or Ethanolamine (pH 9.0) to a final concentration of 50 mM. Incubate for an additional 1 hour at room temperature to cap any unreacted MGP oxirane rings.

  • Purification: Remove excess reagents and cosolvents via size-exclusion chromatography or dialysis against a physiological buffer (e.g., PBS, pH 7.4).

Protocol B: Thiol-Epoxy "Click" Cross-Linking (Site-Specific)

Causality Note: Thiol-epoxy reactions are highly efficient but susceptible to oxidative disulfide formation[4]. EDTA must be included in the buffer to chelate trace heavy metals that catalyze thiol oxidation. The reaction is performed at pH 8.0, which is basic enough to form the reactive thiolate anion but mild enough to prevent off-target amine reactivity.

Step-by-Step Methodology:

  • Target Preparation: Dissolve the thiol-containing target in 0.1 M PBS containing 5 mM EDTA, adjusted to pH 8.0.

  • MGP Solubilization: Prepare a 50 mM MGP stock solution in anhydrous DMF or DMSO.

  • Reaction Initiation: Add the MGP stock to the target solution at a 5-fold molar excess.

  • Incubation: Incubate at room temperature (20°C–25°C) for 2 to 4 hours.

  • Validation Checkpoint (Self-Validation): Extract a 10 µL aliquot and react it with Ellman’s Reagent (DTNB). Measure absorbance at 412 nm. A rapid reduction in signal compared to a time-zero control confirms the depletion of free thiols via successful thioether bond formation[4].

  • Purification: Purify the cross-linked product using a desalting column equilibrated with the desired storage buffer.

Workflow Prep 1. Buffer & Target Preparation Add 2. MGP Addition (Organic Cosolvent) Prep->Add Incubate 3. Incubation (Controlled Temp/pH) Add->Incubate Quench 4. Quenching (Excess Nucleophile) Incubate->Quench Validate 5. Self-Validation (TNBSA / Ellman's) Quench->Validate

Step-by-step experimental workflow for MGP cross-linking and self-validation.

Sources

Application

Application Note: Covalent Incorporation of Oxirane-Functionalized Phthalates into Advanced Hydrophobic Coatings

Introduction & Mechanistic Principles In pharmaceutical packaging, biomedical devices, and advanced materials science, hydrophobic coatings are critical for maintaining moisture barriers and drug stability. Historically,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Principles

In pharmaceutical packaging, biomedical devices, and advanced materials science, hydrophobic coatings are critical for maintaining moisture barriers and drug stability. Historically, free physical plasticizers—such as dialkyl phthalates—were blended into epoxy or polyurethane coatings to impart flexibility and lower surface energy. However, these small molecules are notorious for migrating out of the polymer matrix over time. This phenomenon, known as "spewing," leads to the embrittlement of the coating and introduces severe toxicological risks due to phthalate leaching into biological or environmental systems.

The modern paradigm shift utilizes oxirane-functionalized phthalates (e.g., diepoxy-phthalates). By functionalizing the phthalate core with highly reactive oxirane (epoxide) rings, the molecule transforms into a reactive internal plasticizer.

The Causality of Covalent Tethering

The highly strained three-membered oxirane ring is inherently susceptible to nucleophilic attack. During the curing phase, these oxirane rings undergo ring-opening crosslinking when exposed to1[1]. This reaction forms a stable covalent linkage, permanently locking the hydrophobic phthalate moiety directly into the thermoset backbone.

As the crosslinked network forms, the bulky, non-polar aromatic and aliphatic ester groups of the phthalate orient themselves toward the polymer-air interface. This orientation significantly lowers the surface free energy. Because the hydrophobic domains are covalently anchored, they exhibit2[2], ensuring long-term barrier performance without the risk of toxic leaching.

Process Workflow

G N1 Base Epoxy Resin (Hydrophilic Precursor) N4 High-Shear Homogenization (Phase Dispersion) N1->N4 N2 Oxirane-Functionalized Phthalate (Modifier) N2->N4 N3 Polyamine Hardener (Crosslinker) N3->N4 N5 Substrate Application (Spin/Spray Coating) N4->N5 N6 Thermal Step-Curing (Oxirane Ring-Opening) N5->N6 N7 Non-Leaching Hydrophobic Crosslinked Network N6->N7

Workflow for integrating oxirane-phthalates into hydrophobic crosslinked networks.

Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as a self-validating system. Every physical action is paired with a chemical rationale and an analytical verification step.

Protocol 1: Formulation Synthesis
  • Resin Preparation : Weigh 100 g of Bisphenol-A (BPA) base epoxy resin into a planetary centrifugal mixer.

  • Modifier Addition : Add 15 wt% of the oxirane-functionalized phthalate.

    • Causality: Adding the modifier before the hardener is critical. The lower viscosity of the oxirane-phthalate reduces the overall viscosity of the BPA resin, ensuring a homogenous molecular dispersion without requiring volatile organic solvents (VOCs) that could later cause micro-voids during evaporation.

  • Hardener Integration : Introduce the stoichiometric equivalent of the polyamine hardener. You must calculate the exact amine hydrogen equivalent weight (AHEW) against the combined epoxide equivalent weight (EEW) of both the base resin and the oxirane-phthalate.

    • Causality: Maintaining exact stoichiometry prevents the formation of unreacted hydrophilic amine domains, which would otherwise act as water-channeling defects and compromise the hydrophobic barrier.

Protocol 2: Substrate Application and Thermal Step-Curing
  • Coating : Apply the homogenized formulation to the target substrate (e.g., glass slide or pharmaceutical blister foil) using a spin coater at 1500 RPM for 30 seconds to achieve a uniform 50 µm film.

  • Thermal Step-Curing :

    • Stage 1 : 80°C for 2 hours.

    • Stage 2 : 120°C for 1 hour.

    • Causality: A two-stage thermal profile is mandatory. The initial 80°C dwell allows the sterically hindered oxirane groups on the bulky phthalate to react smoothly without inducing thermal runaway. The 120°C post-cure maximizes the degree of crosslinking and provides the thermodynamic energy required to drive the hydrophobic ester moieties to the surface interface.

Protocol 3: Self-Validating Characterization
  • Chemical Validation (FTIR Spectroscopy) : Scan the cured film from 4000 to 400 cm⁻¹. The reaction is validated by the complete disappearance of the oxirane ring's3[3] and its4[4]. If trace peaks remain, the network is under-cured, and Stage 2 curing time must be extended.

  • Physical Validation (Leaching Test) : Submerge the coated substrate in n-hexane for 72 hours at 50°C. Measure the dry weight before and after extraction. A mass loss of <0.1% physically validates that the phthalate is covalently locked into the matrix.

Quantitative Data Summary

The table below demonstrates the macroscopic property shifts achieved by transitioning from a free physical plasticizer to a covalently bound oxirane-phthalate system.

Formulation TypePlasticizer StateWater Contact Angle (WCA)Crosslink Density (mol/cm³)Migration Loss (wt% in Hexane)Micro-cracking Threshold
Neat Epoxy None78° ± 2°1.2 × 10⁻³< 0.1%Low (Brittle)
Epoxy + Free Phthalate Physical Blend95° ± 3°0.9 × 10⁻³14.5%Medium
Epoxy + Oxirane-Phthalate Covalently Bound108° ± 2°1.1 × 10⁻³< 0.1%High (Tough)

Data Interpretation: The oxirane-phthalate formulation achieves a superior Water Contact Angle due to optimal surface orientation of the ester groups. It maintains a high crosslink density to ensure mechanical toughness while completely eliminating the toxic leaching associated with traditional free phthalates.

References

  • Organic superhydrophobic coatings with mechanical and chemical robustness . MRS Communications | Cambridge Core. 3

  • Benchmark Study of Epoxy Coatings with Selection of Bio-Based Phenalkamine versus Fossil-Based Amine Crosslinkers . PMC | National Institutes of Health. 1

  • Durable Hydrophobic Coating Based on Cerium Phosphate Nanorod-Siliconized Epoxy for Corrosion Protection . ACS Applied Nano Materials | ACS Publications. 4

  • EP2470597B1 - Heat stabilized polymeric composition with epoxidized fatty acid ester plasticizer . Google Patents. 2

Sources

Method

catalyst selection for polymerizing Methyl (oxiran-2-yl)methyl benzene-1,2-dicarboxylate

Application Notes & Protocols Topic: Catalyst Selection for the Ring-Opening Polymerization of Methyl (oxiran-2-yl)methyl benzene-1,2-dicarboxylate Introduction: The Potential of Poly(Methyl Glycidyl Phthalate) Methyl (o...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols

Topic: Catalyst Selection for the Ring-Opening Polymerization of Methyl (oxiran-2-yl)methyl benzene-1,2-dicarboxylate

Introduction: The Potential of Poly(Methyl Glycidyl Phthalate)

Methyl (oxiran-2-yl)methyl benzene-1,2-dicarboxylate, hereafter referred to as Methyl Glycidyl Phthalate (MGP), is a functional epoxide monomer of significant interest. Its structure combines a polymerizable oxirane ring with a rigid phthalate moiety and a methyl ester group. This unique combination makes the resulting polyether, poly(MGP), a promising candidate for advanced material applications, including high-performance coatings, adhesives, and specialty resins where thermal stability and specific interactions are desired.[1]

The polymerization of MGP proceeds via a Ring-Opening Polymerization (ROP) of the epoxide group. However, the presence of the ester functionality presents a distinct challenge: the catalyst system must be selective enough to initiate and propagate the ROP without inducing undesirable side reactions such as transesterification or degradation of the ester group. Achieving a controlled polymerization—yielding polymers with predictable molecular weights and low dispersity (Đ)—is paramount for tailoring material properties.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the rational selection of catalysts for the controlled polymerization of MGP. We will delve into the mechanisms, advantages, and practical limitations of various catalytic systems, providing detailed protocols and a decision-making framework to facilitate successful polymer synthesis.

Foundational Principles: Navigating the Catalytic Landscape for MGP

The successful polymerization of MGP hinges on the careful selection of a catalyst that can efficiently open the oxirane ring while remaining inert to the pendant ester group. The primary catalytic pathways for epoxide ROP are anionic, cationic, and coordination polymerization. Each pathway offers a different balance of control, functional group tolerance, and operational complexity.

  • Anionic Ring-Opening Polymerization (AROP): Generally offers excellent control over polymer architecture, particularly with modern organocatalytic systems. The key is to employ a nucleophilic initiator whose basicity is moderated to prevent side reactions.

  • Cationic Ring-Opening Polymerization (CROP): Often characterized by very fast reaction rates. However, it is notoriously sensitive to impurities and prone to side reactions like chain transfer and backbiting, which can compromise control over the polymer structure.[2]

  • Coordination Polymerization: Utilizes transition metal complexes and can provide exceptional control over the polymer's stereochemistry (tacticity).[3][4] While powerful, catalyst synthesis and handling can be more complex, and tolerance to polar functional groups like esters must be carefully evaluated.

The choice of catalyst will ultimately depend on the desired polymer characteristics, such as molecular weight, dispersity, and stereoregularity, balanced against the practical requirements of the experimental setup.

In-Depth Analysis of Catalyst Systems and Protocols

Anionic Ring-Opening Polymerization (AROP): The Path to Precision

AROP is a powerful method for synthesizing well-defined polyethers. For functional monomers like MGP, the challenge lies in mitigating the high basicity of traditional initiators (e.g., alkali metal alkoxides), which can lead to chain transfer and ester degradation.[5] Modern organocatalytic approaches, particularly Lewis Pair catalysis, have emerged as a superior solution for these sensitive substrates.[6][7][8]

Mechanism of Lewis Pair Catalyzed AROP

The Lewis Pair (LP) system employs a dual-activation strategy. A bulky, non-nucleophilic phosphazene base activates an initiator (typically an alcohol) by deprotonation, generating the nucleophilic alkoxide. Simultaneously, a Lewis acid (e.g., triethylborane) coordinates to the oxygen of the monomer's oxirane ring. This coordination enhances the epoxide's electrophilicity, making it more susceptible to nucleophilic attack, and stabilizes the propagating anionic chain end.[7] This synergistic activation facilitates a controlled polymerization while suppressing side reactions.

G cluster_initiation Initiation Step cluster_propagation Propagation Step ROH Initiator (R-OH) RO_minus Active Initiator (R-O⁻) ROH->RO_minus Deprotonation Base Phosphazene Base (t-BuP4) Base->RO_minus Activated_Monomer Activated MGP-LA Complex RO_minus->Activated_Monomer Nucleophilic Attack BaseH Protonated Base (Base-H⁺) BaseH->Base Catalyst Regeneration Monomer MGP Monomer Monomer->Activated_Monomer Activation LA Lewis Acid (TEB) LA->Activated_Monomer New_Polymer_Chain Elongated Chain (Pₙ₊₁-O⁻) Activated_Monomer->New_Polymer_Chain Ring Opening Polymer_Chain Propagating Chain (Pₙ-O⁻) Polymer_Chain->Activated_Monomer Nucleophilic Attack G start What is the primary goal? goal1 Precise MW & Low Dispersity (Đ < 1.2) start->goal1 goal2 High Stereochemical Control start->goal2 goal3 Rapid Polymer Synthesis start->goal3 cat1 Recommendation: Anionic ROP with Lewis Pair Catalysis goal1->cat1 cat2 Recommendation: Coordination Polymerization goal2->cat2 cat3 Recommendation: Cationic ROP goal3->cat3 reason1 Rationale: Excellent control over initiation and propagation, minimizes side reactions. cat1->reason1 reason2 Rationale: Coordination-insertion mechanism enables stereoregular placement of monomer units. cat2->reason2 reason3 Rationale: Very fast kinetics, but be aware of poor control over MW and high sensitivity. cat3->reason3

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting low yield in the synthesis of Methyl (oxiran-2-yl)methyl benzene-1,2-dicarboxylate

Welcome to the Application Science Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis of Methyl (oxiran-2-yl)methyl benzene-1,2-dicarboxylate (CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis of Methyl (oxiran-2-yl)methyl benzene-1,2-dicarboxylate (CAS 131301-02-5), an epoxy-functionalized phthalate ester highly valued for cross-linking and polymerization applications[1].

Due to the high reactivity of the oxirane (glycidyl) ring, synthesizing this asymmetric phthalate ester often suffers from low yields driven by unwanted ring-opening, oligomerization, or incomplete conversion[1][2]. This guide addresses the mechanistic causes of these failures and provides validated protocols to maximize your yield.

Synthesis Pathways & Failure Mode Analysis

To effectively troubleshoot, we must first isolate where the yield loss occurs in your specific synthetic route.

G Start Starting Materials (Phthalate Derivatives) Route1 Solvent-Free Mechanochemical (Methyl Glycidyl Ether + Na2CO3) Start->Route1 Route2 Transesterification (Glycidol + DBTL Catalyst) Start->Route2 Product Methyl (oxiran-2-yl)methyl benzene-1,2-dicarboxylate (Target Product) Route1->Product Optimal Milling (30 Hz) Fail1 Yield Loss: Incomplete Conversion (<65%) Route1->Fail1 Poor Mass Transfer Route2->Product Strict Temp Control (<120°C) Fail2 Yield Loss: Oxirane Ring-Opening / Polymerization Route2->Fail2 Excess Heat / Moisture

Fig 1: Mechanistic failure pathways in the synthesis of CAS 131301-02-5.

Troubleshooting FAQs

Q1: I am using the solvent-free mechanochemical (ball-milling) method, but my conversion is plateauing at ~65%. How can I drive the reaction to completion? A: A 65% conversion limit is a known thermodynamic and kinetic boundary for the stoichiometric milling of benzene-1,2-dicarboxylic acid and methyl glycidyl ether with sodium carbonate[2][3].

  • The Causality: In solid-state mechanochemistry, as the reaction progresses, the newly formed viscous liquid/semi-solid product coats the unreacted solid particles, drastically reducing mass transfer. Furthermore, sodium carbonate ( Na2​CO3​ ) may lack the necessary basicity to rapidly deprotonate the carboxylic acid in a completely dry state.

  • The Solution: Introduce a Liquid-Assisted Grinding (LAG) agent. Adding a catalytic amount of a polar aprotic solvent (e.g., ethyl acetate or minimal DMF, η = 0.25 μL/mg) alters the rheology of the milling mixture, preventing clumping and facilitating ion mobility. Additionally, ensure your milling frequency is strictly maintained at 30 Hz; lower frequencies fail to provide the activation energy required to overcome the lattice energy of the starting materials[2].

Q2: I am utilizing the betulin-mediated transesterification route with dimethyl benzene-1,2-dicarboxylate and glycidol. My yield is ~68%, but TLC shows multiple highly polar side products. What is happening? A: The appearance of highly polar baseline spots on your TLC indicates that the oxirane ring of the glycidol (or the resulting product) is opening[2].

  • The Causality: The transesterification is typically run at 120°C in diglyme using dibutyltin laurate (DBTL) as a catalyst[2]. The oxirane ring is highly susceptible to nucleophilic attack[1][2]. At 120°C, any trace moisture in the diglyme will cause hydrolysis of the epoxide, yielding a diol. Furthermore, the electron-withdrawing nature of the newly formed carboxylate group stabilizes the transition state for ring-opening, making the product more reactive than the starting glycidol[2].

  • The Solution:

    • Strict Anhydrous Conditions: Diglyme must be distilled over sodium/benzophenone or stored over activated 3Å molecular sieves.

    • Temperature Modulation: Do not exceed 120°C. If possible, apply a vacuum to remove the methanol byproduct continuously, which drives the equilibrium forward at a lower temperature (e.g., 95–100°C), thereby preserving the fragile epoxide ring.

Q3: Why should I avoid traditional epichlorohydrin-based synthesis for this specific compound? A: While epichlorohydrin is standard for generic epoxy resins, synthesizing this specific asymmetric methyl/glycidyl diester via epichlorohydrin often results in poor selectivity and requires hazardous handling. Green chemistry techniques utilizing glycidol or methyl glycidyl ether are now the industry standard, as they avoid hazardous epichlorohydrin entirely and allow for the use of renewable reagents (like betulin) while achieving comparable or superior purity profiles (>85% after recrystallization)[2].

Quantitative Data Summary

Synthesis RouteReagents / CatalystExpected YieldPrimary Yield-Loss MechanismMitigation Strategy
Mechanochemical Phthalic acid, Methyl glycidyl ether, Na2​CO3​ ~65%[3]Poor mass transfer (clumping)Liquid-Assisted Grinding (LAG); maintain 30 Hz milling[2].
Transesterification Dimethyl phthalate, Glycidol, DBTL, Betulin~68%[2]Oxirane ring-opening / HydrolysisStrict anhydrous conditions; vacuum removal of methanol[2].

Validated Experimental Protocols

Protocol A: Solvent-Free Mechanochemical Synthesis

This protocol utilizes mechanical force to drive the reaction, minimizing solvent waste and side-reactions.

  • Preparation: In a nitrogen-filled glovebox, charge a stainless-steel milling jar (e.g., 15 mL capacity) with a stoichiometric mixture of benzene-1,2-dicarboxylic acid (1.0 eq) and methyl glycidyl ether (1.0 eq)[2].

  • Base Addition: Add anhydrous sodium carbonate ( Na2​CO3​ , 1.2 eq)[2]. Self-Validation: Ensure the Na2​CO3​ is finely powdered and oven-dried at 150°C for 4 hours prior to use to prevent moisture-induced epoxide hydrolysis.

  • Milling: Add two 7 mm stainless-steel milling balls. Seal the jar and mill at a frequency of 30 Hz for exactly 2 hours[2][3].

  • Extraction & Purification: Extract the resulting paste with anhydrous ethyl acetate. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Recrystallization: Recrystallize the crude product from a mixture of hexanes/ethyl acetate to achieve >85% purity[3]. Validation: Confirm product integrity via 1H NMR, ensuring the preservation of the oxirane protons (multiplets at ~2.7, 2.9, and 3.3 ppm).

Protocol B: Betulin-Mediated Transesterification

This protocol avoids epichlorohydrin, utilizing a natural diol to facilitate the ester exchange.

  • Setup: Equip a flame-dried 2-neck round-bottom flask with a short-path distillation head (to remove methanol) and a magnetic stirrer.

  • Reagent Loading: Add dimethyl benzene-1,2-dicarboxylate (1.0 eq), glycidol (1.1 eq), and betulin (catalytic mediator) in anhydrous diglyme[2].

  • Catalysis: Inject dibutyltin laurate (DBTL, 0.05 eq)[2].

  • Reaction: Heat the mixture to 120°C under a slight nitrogen sweep[2]. Monitor the distillation of methanol to track reaction progress. Critical Step: Do not exceed 120°C, as thermal degradation of the oxirane ring accelerates exponentially beyond this point[2].

  • Workup: Once methanol evolution ceases (approx. 4-6 hours), cool the reaction to room temperature. Dilute with diethyl ether and wash sequentially with water and brine to remove diglyme and unreacted glycidol.

  • Isolation: Dry the organic layer over anhydrous MgSO4​ , filter, and concentrate. Purify via flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to isolate the target compound.

References

Sources

Optimization

preventing premature oxirane ring cleavage in Methyl glycidyl phthalate reactions

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for Methyl Glycidyl Phthalate (MGP). This guide is designed to provide in-depth troubleshooting advice and a...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Methyl Glycidyl Phthalate (MGP). This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the chemistry of MGP, with a specific focus on a critical challenge: preventing premature cleavage of the oxirane ring. As Senior Application Scientists, we have compiled this resource to explain the causality behind experimental choices and provide robust protocols to ensure the integrity of your reactions.

Section 1: Troubleshooting Guide for MGP Reactions

This section addresses common issues encountered during reactions with Methyl Glycidyl Phthalate. The format follows a "Problem, Probable Cause, and Solution" structure to help you rapidly diagnose and resolve experimental challenges.

Problem 1: Low Yield of Desired Product with Significant Diol Byproduct Formation

Probable Cause: The most common cause of this issue is the unintended hydrolysis of the oxirane ring. The epoxide ring, while a versatile functional group, is susceptible to nucleophilic attack by water, a reaction that is strongly catalyzed by acidic conditions.[1][2][3] Even trace amounts of acid or water can lead to the formation of the corresponding 1,2-diol, consuming your starting material and complicating purification.

Solution:

  • Rigorous Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried immediately before use. Use freshly distilled, anhydrous solvents. Solvents should be stored over molecular sieves to maintain dryness.

  • Control of pH: The reaction mixture's pH is a critical parameter.[4][5] Avoid all sources of acid. If a reactant or catalyst is acidic, it must be neutralized or a non-acidic alternative should be used. Consider adding a non-nucleophilic, sterically hindered base (e.g., proton sponge) to scavenge any adventitious protons generated during the reaction.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to prevent atmospheric moisture from entering the reaction vessel.

Problem 2: Reaction Fails to Proceed or Proceeds Slowly, and Subsequent Work-up Leads to Ring Cleavage

Probable Cause: This often points to an issue with catalysis or reaction conditions, followed by exposure to harsh work-up procedures. The epoxide ring can be opened under both acidic and basic conditions.[6][7][8] An acidic aqueous work-up is a frequent culprit for cleaving the ring of unreacted MGP or even the desired product if it also contains an epoxide moiety.

Solution:

  • Catalyst Optimization:

    • For base-catalyzed reactions, ensure your nucleophile is sufficiently strong to open the ring without needing harsh conditions.[3] If using a weaker nucleophile, a non-acidic catalyst may be required. Phase-transfer catalysts can be effective in improving reaction rates in heterogeneous systems.[9][10]

    • Avoid Lewis acid catalysts unless the desired reaction specifically requires them, as they are potent promoters of ring-opening.[11]

  • Temperature Control: While heat can increase reaction rates, it also accelerates the degradation of the epoxide.[12][13] Determine the minimum temperature required for your reaction to proceed at an acceptable rate through small-scale optimization experiments.

  • Neutral Work-up: Modify your work-up procedure to avoid acidic conditions.

    • Use a saturated solution of sodium bicarbonate or a buffered phosphate solution (pH ~7.5) for aqueous washes instead of acidic solutions.

    • Minimize the contact time of your product with any aqueous phase.

Problem 3: Formation of High Molecular Weight, Polymeric Byproducts

Probable Cause: Polymerization can occur if a newly formed hydroxyl group from an initial ring-opening event acts as a nucleophile to attack another MGP molecule. This cascade reaction is particularly prevalent under certain catalytic conditions (especially acidic) or at elevated temperatures.[11]

Solution:

  • Stoichiometric Control: Maintain a precise stoichiometric ratio between MGP and your nucleophile. A large excess of MGP can favor polymerization once the reaction is initiated.

  • Reaction Temperature: Run the reaction at the lowest feasible temperature. High temperatures can promote the side reaction where the hydroxyl group of the product attacks another epoxide.[14]

  • Catalyst Choice: Certain catalysts, particularly strong Lewis acids, are known to promote epoxide polymerization.[11] If polymerization is an issue, screen alternative catalysts, such as mild organic bases or phosphonium salts, which may favor the desired bimolecular reaction.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary factors that lead to premature oxirane ring cleavage in MGP?

The stability of the MGP oxirane ring is primarily influenced by three factors: pH , the presence of nucleophiles (especially water), and temperature . The three-membered ring is highly strained, making it susceptible to ring-opening reactions.[3][15] Acidic conditions protonate the epoxide oxygen, significantly increasing the ring's electrophilicity and making it vulnerable to attack by even weak nucleophiles like water or alcohols.[2][16] High temperatures provide the activation energy needed for these degradation pathways to occur.[12]

Q2: How does pH specifically influence the stability and reactivity of the MGP oxirane ring?

The effect of pH is dramatic and governs the reaction mechanism:

  • Acidic Conditions (pH < 4): Promotes rapid, acid-catalyzed hydrolysis, leading to the formation of 1,2-diols.[4][16] The nucleophile preferentially attacks the more substituted carbon atom of the epoxide.[7][8] This is the most common pathway for unwanted byproduct formation.

  • Neutral Conditions (pH ≈ 7): The ring is most stable at neutral pH. Reactions typically require a potent nucleophile to proceed at a reasonable rate.[4]

  • Basic Conditions (pH > 8): Ring-opening occurs via a direct SN2 attack by a strong nucleophile.[3][7] The nucleophilic attack occurs at the less sterically hindered carbon atom. While basic conditions avoid acid-catalyzed hydrolysis, strong bases can themselves be nucleophiles or promote side reactions.

The relationship between pH and the dominant reaction pathway is summarized in the table below.

pH RangeDominant Reaction MechanismCommon OutcomeRecommendation
< 4 (Acidic) Acid-Catalyzed Ring OpeningHydrolysis to 1,2-diol, PolymerizationAVOID
4 - 6 (Mildly Acidic) Slow Acid-Catalyzed OpeningRisk of side reactions over long periodsUse with caution; buffer if necessary
~7 (Neutral) Nucleophilic Attack (SN2)Desired reaction with strong nucleophilesIDEAL for preserving ring integrity
> 8 (Basic) Base-Catalyzed Ring Opening (SN2)Desired reaction, potential for other side reactionsOPTIMIZE based on nucleophile strength

Q3: Which solvents are recommended for reactions with MGP to minimize unwanted ring opening?

The choice of solvent is critical. Protic solvents, such as water and alcohols, should be avoided as they can act as nucleophiles and participate in solvolysis reactions, especially under acidic or high-temperature conditions.[17][18]

Recommended Solvents:

  • Aprotic, Non-polar: Toluene, Dichloromethane (DCM), Tetrahydrofuran (THF), Dioxane.

  • Aprotic, Polar: Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO).

Always use anhydrous grade solvents and consider storing them over molecular sieves to eliminate residual water. The solvent can also influence reaction kinetics and selectivity based on its polarity and ability to stabilize transition states.[19][20]

Q4: What analytical techniques can be used to monitor the integrity of the oxirane ring and quantify byproducts?

Monitoring your reaction is key to successful optimization.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for quantifying the consumption of MGP and the formation of products. With appropriate derivatization, it can also be used to detect low levels of epoxide degradation products.[21][22]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for identifying and quantifying volatile byproducts, including the diol formed from hydrolysis. It is also a powerful tool for analyzing the composition of complex reaction mixtures.[23][24]

  • Fourier-Transform Infrared Spectroscopy (FTIR): In-situ or periodic FTIR analysis can monitor the reaction by tracking the disappearance of the characteristic epoxide C-O stretching band (typically around 850-950 cm⁻¹ and 1250 cm⁻¹) and the appearance of a broad hydroxyl (-OH) stretch (around 3200-3500 cm⁻¹) if ring-opening occurs.[25]

Section 3: Key Experimental Protocols & Visual Guides

Visualizing the Problem: Acid vs. Base-Catalyzed Ring Cleavage

The following diagram illustrates the two primary pathways for oxirane ring opening. Understanding these mechanisms is fundamental to preventing unwanted side reactions.

G cluster_acid Acid-Catalyzed Pathway (Undesirable Hydrolysis) cluster_base Base-Catalyzed Pathway (Desired Reaction) A_MGP MGP Epoxide A_Protonated Protonated Epoxide (Highly Reactive) A_MGP->A_Protonated H⁺ (Acid Catalyst) A_Diol 1,2-Diol Byproduct A_Protonated->A_Diol Backside Attack (at more substituted C) A_H2O H₂O (Weak Nucleophile) A_H2O->A_Protonated B_MGP MGP Epoxide B_Product Desired Product (Ring-Opened Adduct) B_MGP->B_Product SN2 Attack (at less substituted C) B_Nucleophile Nu⁻ (Strong Nucleophile) B_Nucleophile->B_MGP

Caption: Mechanisms of acid- and base-catalyzed epoxide ring opening.

Troubleshooting Workflow

Use this decision tree to diagnose and solve issues related to premature ring cleavage.

G Start Low Yield or Byproduct Formation? Check_Diol Is 1,2-Diol the Major Byproduct? (Check GC-MS/HPLC) Start->Check_Diol Yes Check_Polymer Are High MW Species Present? (Check LC-MS/GPC) Start->Check_Polymer No Sol_Anhydrous Action: 1. Use Anhydrous Solvents 2. Run Under Inert Gas 3. Check pH of Reagents Check_Diol->Sol_Anhydrous Yes Sol_Workup Action: 1. Use Neutral Wash (NaHCO₃) 2. Minimize Aqueous Contact 3. Re-evaluate Reaction Time Check_Diol->Sol_Workup No (Cleavage on Work-up?) Sol_Temp Action: 1. Lower Reaction Temp. 2. Check Stoichiometry 3. Screen Catalysts Check_Polymer->Sol_Temp Yes Check_Polymer->Sol_Workup No End Problem Resolved Sol_Anhydrous->End Sol_Temp->End Sol_Workup->End

Sources

Troubleshooting

Technical Support Center: Optimizing Curing Temperature for Methyl (oxiran-2-yl)methyl benzene-1,2-dicarboxylate Resins

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl (oxiran-2-yl)methyl benzene-1,2-dicarboxylate resins. This guide provides in-depth troubleshooti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl (oxiran-2-yl)methyl benzene-1,2-dicarboxylate resins. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the critical process of optimizing curing temperature. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experiments.

The Critical Role of Curing Temperature

The curing of an epoxy resin, such as Methyl (oxiran-2-yl)methyl benzene-1,2-dicarboxylate, is a complex chemical process that transforms a liquid into a solid, cross-linked polymer network. Temperature is the single most dominant factor influencing this transformation.[1] It dictates the reaction kinetics, molecular mobility, and ultimately, the final performance characteristics of the cured material, including its mechanical strength, thermal stability, and chemical resistance.[1][2] An improperly controlled curing temperature can lead to a cascade of issues, from incomplete cross-linking to catastrophic failure in the final application.[1]

Frequently Asked Questions (FAQs)

Q1: What is the ideal curing temperature for my resin?

The optimal temperature is not a single value but a range that depends on the specific hardener used, the mass of the resin, and the desired final properties. Generally, most two-part epoxy systems cure well at room temperature, typically between 20-25°C (68-77°F).[1][3][4] However, for many advanced applications, a post-cure at elevated temperatures is necessary to achieve the highest performance.

Q2: Why is my cured resin still tacky or soft?

A tacky or soft cure is one of the most common issues and can almost always be traced back to one of three root causes:

  • Incorrect Mix Ratio: The stoichiometry between the resin and hardener is critical for complete polymerization.[5][6][7]

  • Inadequate Mixing: Uncured spots are often the result of poorly mixed components. Ensure you scrape the sides and bottom of the mixing container thoroughly.[5][7][8]

  • Low Curing Temperature: Cold temperatures significantly slow down the chemical reaction, potentially preventing a full cure.[5][6][7][9] Most epoxy resins require a minimum temperature of 21-24°C (70-75°F) to cure properly.[3][6]

Q3: My resin cured, but it's cloudy. What happened?

Cloudiness, or "amine blush," is often caused by moisture contamination.[5][8] This can happen if the working environment has high humidity (above 60%) or if there was moisture on the substrate.[8] Working in a controlled, low-humidity environment is crucial for a clear cure.

Q4: I see bubbles in my cured resin. How can I prevent this?

Bubbles are trapped air introduced during mixing or released from porous substrates.[5][6] To prevent them:

  • Mix slowly and deliberately to avoid whipping air into the mixture.

  • Gently warm the resin components before mixing to reduce viscosity, allowing bubbles to escape more easily.[5]

  • Use a heat gun or torch lightly and quickly over the surface of the poured resin to help pop surface bubbles.[6][10]

Q5: Can I speed up the curing process with heat?

Yes, increasing the temperature will accelerate the curing reaction. As a rule of thumb, every 10°C increase can roughly double the reaction rate.[1][2][11] However, this must be done with caution. Applying too much heat too quickly can lead to an uncontrolled exothermic reaction, causing overheating, yellowing, and even cracks in the final product.[1][2][9][12][13]

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during the curing process.

Problem 1: Incomplete or Uneven Curing
Symptom Potential Cause Recommended Solution
Entire surface is tacky or soft.Incorrect resin-to-hardener ratio.[5][6][7]Verify the exact mix ratio specified by the manufacturer. Use a calibrated digital scale for accurate measurements.
Low ambient temperature.[5][6][7][9]Ensure the curing environment is maintained within the recommended temperature range, typically 21-27°C (70-80°F).[14][15]
Expired resin or hardener.[5]Check the expiration dates on your materials. Do not use expired products.
Patches of uncured, sticky resin.Inadequate mixing.[5][7][8]Mix for the full recommended time, scraping the sides and bottom of the container multiple times to ensure all components are thoroughly blended.[7][8]
Cured resin is flexible instead of rigid.Off-ratio mixing or wrong hardener type.Confirm you are using the correct hardener for your specific resin system and that the mix ratio is precise.
Problem 2: Surface Imperfections
Symptom Potential Cause Recommended Solution
Cloudy or milky appearance.High humidity or moisture contamination.[5][8]Work in a climate-controlled environment with humidity below 60%.[8] Ensure all surfaces and tools are completely dry.
Bubbles trapped in the cured resin.Air introduced during mixing or pouring.[5][6]Mix slowly and pour in a thin, steady stream. Use a heat gun sparingly to remove surface bubbles.[6]
Porous substrate releasing air.[5]Seal porous materials like wood with a thin initial coat of resin before the main pour.
Yellowing of the cured resin.Excessive heat during curing (exotherm).[12]Mix smaller batches to better control the exothermic reaction. For deep pours, use a resin specifically formulated for this purpose to manage heat generation.[12]
UV exposure.[14]If the final product will be exposed to sunlight, use a UV-resistant epoxy formulation.[14]
Cracks or crazing.Rapid temperature changes during curing.[8][14]Maintain a stable curing temperature. Avoid drafts or sudden shifts in ambient temperature.[8][14]
Applying the resin too thickly.[14]Follow the manufacturer's recommendations for maximum pour thickness.

Experimental Protocols

Protocol 1: Determining Optimal Curing Temperature Profile

This protocol uses Differential Scanning Calorimetry (DSC) to characterize the cure kinetics of your resin system.[16][17]

Objective: To determine the onset, peak, and end of the curing exotherm, and to establish the glass transition temperature (Tg) as a function of cure time and temperature.

Methodology:

  • Sample Preparation: Accurately weigh a small amount (5-10 mg) of the uncured, thoroughly mixed resin and hardener into a DSC pan.

  • Non-Isothermal Scan:

    • Heat the sample at a constant rate (e.g., 10°C/min) from ambient temperature to a temperature well above the expected final curing temperature.[16]

    • This will reveal the onset temperature of the curing reaction and the peak exothermic temperature.

  • Isothermal Scans:

    • Run a series of experiments where fresh samples are held at different isothermal temperatures (e.g., 60°C, 80°C, 100°C) for varying durations.[16]

    • After the isothermal hold, perform a temperature ramp to determine the residual heat of reaction and the glass transition temperature (Tg).

  • Data Analysis:

    • Plot the degree of cure (calculated from the heat of reaction) versus time for each isothermal temperature.

    • Plot the Tg as a function of cure time and temperature. This relationship is crucial for understanding the development of mechanical properties.[2][17]

Protocol 2: In-Situ Cure Monitoring

For real-time monitoring of the curing process, techniques like FT-IR (Fourier Transform Infrared) Spectroscopy or Dielectric Analysis (DEA) can be invaluable.[18][19][20]

Objective: To track the chemical changes (disappearance of epoxy groups) or changes in the dielectric properties of the resin as it cures.

Methodology (FT-IR):

  • Place a thin film of the mixed resin between two salt plates (e.g., KBr).

  • Acquire IR spectra at regular intervals as the resin cures at a controlled temperature.

  • Monitor the decrease in the absorbance of the characteristic epoxy group peak (around 915 cm⁻¹) to determine the extent of the reaction.[18]

Visualizing the Curing Process

The following diagrams illustrate key concepts in the curing of Methyl (oxiran-2-yl)methyl benzene-1,2-dicarboxylate resins.

Curing_Mechanism Resin Methyl (oxiran-2-yl)methyl benzene-1,2-dicarboxylate Mix Mixing Resin->Mix Hardener Curing Agent (e.g., Amine, Anhydride) Hardener->Mix Cure Curing (Heat Application) Mix->Cure Polymer Cross-linked Polymer Network Cure->Polymer

Caption: Basic workflow of the epoxy curing process.

Troubleshooting_Flowchart Start Curing Issue Identified Q1 Is the surface tacky/soft? Start->Q1 A1_Yes Check Mix Ratio & Curing Temperature Q1->A1_Yes Yes Q2 Are there surface imperfections? Q1->Q2 No End Problem Resolved A1_Yes->End A2_Yes Investigate Humidity, Mixing Technique, & Exotherm Control Q2->A2_Yes Yes Q2->End No A2_Yes->End

Caption: A simplified troubleshooting decision tree for common curing issues.

References

  • Kohesi Bond. Optimising Epoxy Curing: Temperature & Time. [Link]

  • Resiners. (2025, April 27). 5 Common Epoxy Resin Problems and How to Fix Them. [Link]

  • Powerblanket. (2018, October 23). Resin Curing Temperature. [Link]

  • Stone Coat Countertops. (2025, December 15). Epoxy Resin Problems: What Causes Them and Real Solutions. [Link]

  • UltraClear Epoxy. (2025, May 21). How does temperature affect epoxy?. [Link]

  • CHILL EPOXY™. (2023, February 13). Optimal Temperature Range When Working with Epoxy Resin. [Link]

  • RESIN4DECOR. (2025, September 16). 5 Most Common Problems with Epoxy Resin and How to Solve Them. [Link]

  • Fiberglass Warehouse. (2025, May 2). The Ultimate Troubleshooting Guide for Deep Pour Epoxy Resin. [Link]

  • Sealmax. (2025, January 30). How to Speed Up Epoxy Resin Curing Without Compromising Strength. [Link]

  • Resin Expert. (2024, January 7). How to Speed Up Epoxy Resin Curing. [Link]

  • Leggari Products. (2024, May 28). The Effect of Temperature on Epoxy. [Link]

  • TRUE COMPOSITES. (2025, September 2). How Temperature Affects Resin Curing: Complete Guide. [Link]

  • Resin Pro. (2019, October 19). EPOXY RESIN: PROBLEMS AND SOLUTIONS – THE 12 MOST COMMON PROBLEMS. [Link]

  • UltraClear Epoxy. (2025, October 15). What to Do When Epoxy Doesn't Cure Properly. [Link]

  • Loctite. Epoxy troubleshooting: expert tips for when it won't cure. [Link]

  • On-line Monitoring of Epoxy Resin Cure using Infrared Spectroscopy. [Link]

  • Incure Inc. (2025, December 30). Curing Temperature Of Epoxy Resin. [Link]

  • Hardis, R., & Kessler, M. R. (2013). Cure kinetics characterization and monitoring of an epoxy resin using DSC, Raman spectroscopy, and DEA. Composites Part A: Applied Science and Manufacturing, 49, 100-108.
  • S. C. L. D. S. D. P. S. D. S. (2004, June 30). Monitoring the epoxy curing by the dielectric thermal analysis method. IEEE Xplore. [Link]

  • P. P. S. P. (n.d.). Cure modelling and monitoring of epoxy/amine resin systems. CERES. [Link]

Sources

Optimization

Technical Support Center: Purification &amp; Troubleshooting for CAS 131301-02-5

Welcome to the Application Scientist Support Hub Synthesizing methyl (oxiran-2-yl)methyl benzene-1,2-dicarboxylate (CAS 131301-02-5)[1] presents unique challenges due to the dual reactivity of the ester backbone and the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Hub Synthesizing methyl (oxiran-2-yl)methyl benzene-1,2-dicarboxylate (CAS 131301-02-5)[1] presents unique challenges due to the dual reactivity of the ester backbone and the terminal epoxide ring. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help researchers and drug development professionals isolate high-purity monomeric products.

Part 1: Troubleshooting Guide & FAQs

Q1: My crude product contains high levels of residual epichlorohydrin. How can I remove it without thermally degrading the epoxide? Causality: Epichlorohydrin is typically used in excess to drive the ring-opening esterification and suppress oligomerization. However, its low boiling point (116 °C) relative to the target compound makes it a persistent volatile impurity. Prolonged heating at atmospheric pressure to boil it off will cause the epoxide rings to cross-link, leading to a viscous, unusable polymer. Solution: Implement vacuum distillation. By lowering the system pressure to 10–30 kPa, epichlorohydrin can be removed at temperatures below 100 °C, preserving the structural integrity of the target compound[2]. Actionable Step: See Protocol A .

Q2: NMR analysis shows incomplete ring closure, with β-chlorohydrin intermediates remaining. What is the mechanism behind this, and how is it resolved? Causality: The synthesis involves a two-step sequence: ring-opening of epichlorohydrin to form a β-chlorohydrin intermediate, followed by base-promoted dehydrochlorination (ring closure). The ring closure requires an alkoxide ion (formed by deprotonating the hydroxyl group) to act as an internal nucleophile, attacking the adjacent carbon and expelling the chloride ion via an intramolecular SN2 mechanism[3][4]. If the base (e.g., aqueous NaOH) is poorly mixed with the organic phase, the reaction stalls. Solution: Utilize a phase-transfer catalyst (PTC) such as tetrabutylammonium chloride (TBACl). The PTC shuttles the hydroxide ions into the organic phase, drastically reducing the reaction time from hours to minutes and ensuring complete conversion without the need for a massive excess of base[3]. Actionable Step: See Protocol B .

Q3: How do I separate unreacted starting materials (phthalic acid derivatives) from the final product? Causality: Incomplete conversion leaves acidic impurities. Because CAS 131301-02-5 contains both an ester and an epoxide, aggressive alkaline washes (like strong NaOH) will hydrolyze the ester or open the epoxide ring (forming a diol). Solution: Use a mild liquid-liquid extraction with a weakly basic aqueous wash (e.g., saturated NaHCO₃). This selectively deprotonates the unreacted acids, partitioning them into the aqueous layer while the epoxide remains safely in the organic phase.

Q4: The final product is highly viscous or polymerized. How do I remove oligomeric byproducts? Causality: Epoxides are highly reactive. Trace amounts of Lewis acids, prolonged heating, or excess base can initiate homopolymerization or cross-linking. Solution: Monomeric CAS 131301-02-5 must be separated from heavy oligomers using silica gel column chromatography. The polarity difference between the monomer and the polyether networks allows for clean fractionation. Actionable Step: See Protocol C .

Part 2: Validated Experimental Protocols

Protocol A: Vacuum Distillation for Epichlorohydrin Removal Objective: Remove volatile reactants while preventing thermal degradation.

  • Transfer the crude reaction mixture to a round-bottom flask equipped with a short-path distillation head and a receiving flask submerged in an ice bath.

  • Gradually apply a vacuum to reach 10–30 kPa using a controlled vacuum pump[2].

  • Slowly heat the oil bath to 80–90 °C. Critical Step: Do not exceed 100 °C to prevent epoxide cross-linking.

  • Collect the epichlorohydrin distillate. The distillation is complete when the distillation head temperature drops and bubbling in the crude mixture ceases.

  • Backfill the system with inert gas (Nitrogen or Argon) before removing the flask.

Protocol B: PTC-Assisted Dehydrochlorination (Ring Closure) Objective: Drive the conversion of β-chlorohydrin intermediates to the final epoxide.

  • Dissolve the crude β-chlorohydrin intermediate in an organic solvent (e.g., dichloromethane or toluene).

  • Add 0.05–0.1 equivalents of tetrabutylammonium chloride (TBACl) as a phase-transfer catalyst[3].

  • Add 1.05 equivalents of a 20 wt% aqueous NaOH solution dropwise under vigorous mechanical stirring at room temperature.

  • Monitor the reaction via GC or TLC; complete ring closure typically occurs within 15–30 minutes[3].

  • Quench the reaction by adding deionized water, separate the organic layer, and wash with saturated NaCl solution until neutral pH is achieved.

Protocol C: Silica Gel Column Chromatography Objective: Isolate monomeric CAS 131301-02-5 from oligomeric byproducts.

  • Pack a glass chromatography column with silica gel (200-300 mesh) using a non-polar solvent (e.g., Hexane).

  • Load the crude product onto the column. If the product is highly viscous, pre-adsorb it onto a small amount of silica gel or dissolve it in a minimal volume of the mobile phase.

  • Elute using a gradient solvent system starting from 100% Hexane, gradually increasing polarity to Hexane:Ethyl Acetate (80:20 v/v).

  • Collect fractions and analyze via TLC (visualized with KMnO₄ stain, which reacts with the epoxide).

  • Pool the fractions containing the pure monomer and remove the solvent under reduced pressure.

Part 3: Quantitative Purification Data
Purification MethodTargeted ImpuritiesMechanism of SeparationExpected RecoveryFinal Purity
Vacuum Distillation Epichlorohydrin, MoistureBoiling point differential at reduced pressure (10-30 kPa)90 - 95%> 85%
Mild Alkaline Wash Unreacted Phthalic AcidsAcid-base partitioning into the aqueous phase85 - 90%> 90%
PTC-Assisted Closure β-ChlorohydrinChemical conversion via intramolecular SN295 - 98%> 95%
Silica Chromatography Oligomers, PolyethersDifferential polarity and adsorption affinity70 - 80%> 98%
Part 4: Purification Workflow Visualization

PurificationWorkflow Crude Crude CAS 131301-02-5 (Contains Impurities) Step1 Vacuum Distillation (10-30 kPa, <100°C) Crude->Step1 Imp1 Volatile Impurities (Epichlorohydrin, Moisture) Step1->Imp1 Distillate Step2 PTC-Assisted NaOH Wash (TBACl, Mild Base) Step1->Step2 Bottoms Imp2 Aqueous Waste (Unreacted Acids, Salts) Step2->Imp2 Aqueous Phase Step3 Silica Gel Chromatography (Hexane/EtOAc) Step2->Step3 Organic Phase Imp3 Heavy Oligomers & Polymeric Byproducts Step3->Imp3 Retained on Column Pure Purified CAS 131301-02-5 (>98% Purity) Step3->Pure Eluted Fractions

Workflow diagram illustrating the sequential purification of CAS 131301-02-5.

References
  • Green Chemistry (RSC Publishing). "Process intensification of heterogeneous dehydrochlorination of β-chlorohydrin using phase transfer catalysts".[Link]

  • ACS Publications. "Technoeconomic Analysis of the Production of Epichlorohydrin from Glycerol".[Link]

  • OrgoSolver. "Alkene Reactions: Bromohydrin Formation using Br2 and H2O, followed by Epoxide formation using NaOH". [Link]

Sources

Troubleshooting

improving the shelf life and storage stability of Methyl glycidyl phthalate

Welcome to the technical support center for Methyl Glycidyl Phthalate (MGP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into improving the shelf li...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Methyl Glycidyl Phthalate (MGP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into improving the shelf life and storage stability of this compound. Here, we move beyond simple instructions to explain the underlying chemical principles, offering robust troubleshooting strategies and validated protocols to ensure the integrity of your experiments.

Section 1: Understanding the Instability of Methyl Glycidyl Phthalate

Methyl Glycidyl Phthalate is a bifunctional molecule containing both a phthalate ester and a reactive epoxy (glycidyl) group. This unique structure makes it a valuable building block but also renders it susceptible to several degradation pathways. Understanding these mechanisms is the first step toward effective stabilization. The primary routes of degradation are hydrolysis, polymerization, and photodegradation.

Key Degradation Pathways
  • Hydrolysis: The ester linkage is vulnerable to cleavage by water, a reaction catalyzed by acidic or basic conditions, yielding methanol and a phthalic acid derivative.[1][2] Simultaneously, the epoxy ring can undergo hydrolysis (ring-opening) to form a diol, especially under acidic conditions. This is a critical concern as even atmospheric moisture can initiate degradation.[3]

  • Polymerization: The highly strained epoxy ring can be opened by nucleophiles or electrophiles, initiating polymerization.[4] This process can be catalyzed by trace impurities (acids, bases, water) and is accelerated by elevated temperatures, leading to an increase in viscosity and the formation of oligomers or polymers.[5]

  • Photodegradation: Like many aromatic compounds, the phthalate ring system can absorb UV radiation. This energy can lead to the formation of free radicals, initiating a cascade of reactions that result in discoloration (yellowing) and degradation of the molecule.[6][7]

Below is a diagram illustrating the primary degradation routes for Methyl Glycidyl Phthalate.

G cluster_hydrolysis Hydrolysis (Moisture/Acid/Base) cluster_polymerization Polymerization (Heat/Catalysts) cluster_photo Photodegradation (UV Light) MGP Methyl Glycidyl Phthalate EsterCleavage Phthalic Acid Mono-Glycidyl Ester + Methanol MGP->EsterCleavage H₂O RingOpening Diol Formation MGP->RingOpening H₂O, H⁺ Polymer Oligomers / Polymers (Increased Viscosity) MGP->Polymer Δ / Impurities PhotoProducts Colored Byproducts (Yellowing) MGP->PhotoProducts hν (UV)

Caption: Primary degradation pathways for Methyl Glycidyl Phthalate.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for Methyl Glycidyl Phthalate?

A1: To maximize shelf life, MGP should be stored under conditions that mitigate all primary degradation pathways. The table below summarizes the recommended parameters based on material safety data sheets and chemical principles.[3][8][9]

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of all chemical reactions, including hydrolysis and polymerization.[9]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen and, more importantly, moisture to prevent oxidation and hydrolysis.[3][8]
Light Amber or Opaque ContainerProtects the compound from UV light to prevent photodegradation and subsequent yellowing.[9]
Container Tightly Sealed, Original PackagingPrevents contamination and exposure to atmospheric moisture.[3][8]

Q2: What is the expected shelf life of MGP?

A2: The shelf life is highly dependent on storage conditions. When stored unopened in its original container under the ideal conditions specified above, a shelf life of 12 months or more can be expected. However, once opened, the compound's stability can decrease rapidly if not handled properly (e.g., under an inert atmosphere). Frequent purity testing is recommended for opened containers.

Q3: Can I use stabilizers with MGP?

A3: Yes, for applications where MGP will be exposed to environmental stresses, stabilizers can be incorporated. The choice depends on the specific stressor.

Stabilizer TypeExamplesMechanism of Action
UV Absorbers Benzotriazoles, BenzophenonesAbsorb harmful UV radiation and dissipate it as harmless heat, preventing photodegradation.[6][10]
Hindered Amine Light Stabilizers (HALS) Omnistab LS 123, LS 292Act as radical scavengers, trapping free radicals generated by UV exposure and preventing polymer degradation.[6][10]
Acid Scavengers Epoxidized Soybean Oil, certain organometallic compoundsNeutralize trace acidic impurities that can catalyze both hydrolysis and polymerization of the epoxy ring.

Note: Always verify the compatibility of any additive with your specific resin system and application.

Section 3: Troubleshooting Guide

This section addresses specific issues you may encounter during your work with MGP in a problem-and-solution format.

G start Observed Stability Issue color_change Symptom: Color Change (Yellowing) start->color_change purity_decrease Symptom: Purity Decrease (GC/LC) start->purity_decrease viscosity_increase Symptom: Viscosity Increase start->viscosity_increase cause_uv Cause: UV Exposure color_change->cause_uv cause_hydrolysis Cause: Hydrolysis purity_decrease->cause_hydrolysis cause_temp Cause: High Temperature Storage purity_decrease->cause_temp cause_polymerization Cause: Polymerization viscosity_increase->cause_polymerization viscosity_increase->cause_temp sol_uv Solution: Store in amber/opaque vial. Work under UV-filtered light. cause_uv->sol_uv sol_moisture Solution: Store under inert gas (Ar, N₂). Use anhydrous solvents. Keep container tightly sealed. cause_hydrolysis->sol_moisture cause_polymerization->sol_moisture Moisture can catalyze sol_temp Solution: Store refrigerated (2-8°C). Avoid repeated freeze-thaw cycles. cause_polymerization->sol_temp sol_impurities Solution: Filter if particulates are seen. Consider re-purification if purity is critical. cause_polymerization->sol_impurities cause_temp->sol_temp

Caption: Troubleshooting logic for MGP stability issues.

Problem 1: My MGP has turned yellow, but the purity by GC-MS still looks acceptable. What happened and can I still use it?

  • Probable Cause: The yellowing is a classic sign of initial photodegradation.[6] UV light has likely caused the formation of colored byproducts, but the bulk of the material has not yet degraded.

  • Troubleshooting Steps & Solution:

    • Confirm Storage: Immediately check if the material was stored in a clear container or exposed to ambient laboratory light for extended periods.

    • Action: Transfer the MGP to an amber glass vial and store it in the dark, preferably refrigerated. For future handling, work in a fume hood with the sash lowered or under yellow/UV-filtered light.

    • Usability: If purity is confirmed to be within your experimental tolerance and other physical properties (like viscosity) are unchanged, the material may still be usable for non-critical applications. However, for sensitive applications (e.g., drug development, reference standards), using a fresh, uncolored lot is strongly recommended.

Problem 2: I've observed a significant drop in the main peak area and the appearance of new peaks in my chromatogram.

  • Probable Cause: This indicates chemical degradation, most likely hydrolysis.[1] The epoxy ring or the ester linkage has reacted with water, leading to new chemical species. Storing the material at elevated temperatures would accelerate this process.

  • Troubleshooting Steps & Solution:

    • Review Handling Procedures: Were anhydrous solvents used? Was the container left open to the atmosphere? Was the material handled under an inert gas blanket?

    • Check Storage Temperature: Confirm that the material was stored at the recommended refrigerated temperature.

    • Action: The degraded material should be discarded according to your institution's waste disposal procedures.[11] For future use, implement a strict inert atmosphere handling protocol (see Protocol 2) and ensure all solvents and glassware are rigorously dried.

Problem 3: The viscosity of my MGP has noticeably increased, making it difficult to pipette accurately.

  • Probable Cause: An increase in viscosity is a strong indicator of polymerization.[4][5] This can be triggered by trace contaminants (acting as initiators) or prolonged storage at non-refrigerated temperatures.

  • Troubleshooting Steps & Solution:

    • Examine for Contaminants: Check for any signs of cross-contamination in your storage area. Ensure dedicated, clean syringes or pipette tips are used for this material.

    • Verify Storage Conditions: Confirm that the material has been consistently stored at 2-8°C.

    • Action: Polymerized material is no longer pure MGP and is unsuitable for most applications. It should be disposed of properly. Implement stringent handling and storage protocols to prevent recurrence.

Section 4: Experimental Protocols

Protocol 1: Purity Assessment of MGP by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general workflow for determining the purity of MGP and identifying potential degradation products.

A. Rationale & Self-Validation This method uses GC-MS for its high resolving power and ability to identify compounds based on both retention time and mass spectrum. The protocol includes the analysis of a solvent blank to ensure no system contamination is present, a critical step as phthalates are common lab contaminants.[12]

B. Materials

  • Methyl Glycidyl Phthalate (MGP) sample

  • High-purity solvent (e.g., Cyclohexane or Tetrahydrofuran, HPLC grade or higher)

  • GC vials with PTFE-lined caps

  • Volumetric flasks and pipettes (glass)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms or equivalent)

C. Step-by-Step Methodology

  • Glassware Preparation: To avoid background contamination, thoroughly clean all glassware. Bake glassware at a high temperature (e.g., 400°C for 4 hours) or rinse extensively with high-purity acetone and hexane.[12]

  • Solvent Blank Preparation: Fill a GC vial with the analysis solvent directly from the source. This blank will be run first to identify any background contamination from the solvent or the system.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the MGP sample into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with the chosen solvent. This creates a ~1 mg/mL stock solution.

    • Perform a further dilution (e.g., 1:100) into a GC vial to achieve a final concentration suitable for your instrument's sensitivity (e.g., ~10 µg/mL).

  • GC-MS Analysis:

    • Set up the GC-MS method. Typical parameters might include:

      • Injector: 250°C, Split mode (e.g., 20:1)

      • Oven Program: Start at 150°C, hold for 1 min, ramp at 10°C/min to 280°C, hold for 5 min.

      • MS: Scan mode (e.g., m/z 40-450).

    • Inject the solvent blank first. Confirm that no significant peaks for MGP or other phthalates are present.

    • Inject the prepared MGP sample.

  • Data Analysis:

    • Identify the peak corresponding to MGP based on its retention time and mass spectrum.

    • Integrate all peaks in the chromatogram.

    • Calculate the purity as the percentage of the MGP peak area relative to the total area of all peaks.

    • Attempt to identify major impurity peaks by comparing their mass spectra to library databases. Look for masses corresponding to hydrolyzed or polymerized products.

Protocol 2: Inert Gas Handling and Storage

A. Rationale This protocol minimizes exposure to atmospheric moisture and oxygen, the primary culprits in hydrolysis and certain polymerization pathways.[3][8] Using a positive pressure of a dry, inert gas creates a protective blanket over the compound.

B. Materials

  • Methyl Glycidyl Phthalate in its original container or an amber glass vial with a septum-lined cap.

  • Source of dry, high-purity Argon or Nitrogen gas.

  • Schlenk line or a manifold with needles for gas inlet and outlet.

  • Syringes for liquid transfer.

C. Step-by-Step Methodology

  • Setup: Work in a well-ventilated fume hood. Secure the MGP vial.

  • Purging the Vial:

    • Insert a needle connected to the inert gas source through the septum, ensuring the needle tip is above the liquid level.

    • Insert a second, shorter needle to act as a vent.

    • Allow the inert gas to flow gently for 1-2 minutes to displace the air in the headspace.

  • Sampling:

    • Remove the vent needle. The positive pressure of the inert gas will prevent air from entering.

    • Puncture the septum with a clean, dry syringe and withdraw the desired amount of MGP.

    • Withdraw the syringe. The septum should reseal.

  • Storage:

    • Remove the gas inlet needle.

    • To ensure a positive pressure is maintained, briefly turn up the gas flow just before removing the needle.

    • Seal the punctured septum with Parafilm for extra security.

    • Return the vial to refrigerated storage (2-8°C).

References

  • Elchemy. (2025, May 7). UV Stabilizer for Epoxy: Protect & Extend Outdoor Coating Life.
  • Polyestershoppen.com. UV Stabiliser for epoxy.
  • Fine Wooden Creations. Stabilizer UV for epoxy resin 20gr.
  • Google Patents. (N.D.). SG172875A1 - Metal stabilizers for epoxy resins and dispersion process.
  • Partners in Chemicals. UV stabilization in epoxy coating.
  • Apollo Scientific. SAFETY DATA SHEET.
  • Sigma-Aldrich. (2026, March 5). SAFETY DATA SHEET.
  • TCI Chemicals. (2025, November 13). SAFETY DATA SHEET.
  • Tokyo Chemical Industry. (2025, November 17). SAFETY DATA SHEET.
  • Angene Chemical. (2025, August 8). Safety Data Sheet.
  • Fisher Scientific. (2025, May 1). SAFETY DATA SHEET.
  • Staples, C. A., et al. (1997). Transformation of phthalates via hydrolysis. Adapted from various sources and presented in a ResearchGate figure.
  • Furlong, J. P., & El Seoud, O. A. (N.D.). Kinetic Study of the Hydrolysis of Phthalic Anhydride and Aryl Hydrogen Phthalates. ResearchGate.
  • Polymer Chemistry - RSC Publishing. (N.D.). Controlled polymerization of glycidyl methacrylate.
  • GERSTEL. (2013). Automated Extraction and GC/MS Determination of Phthalates in Consumer Products.
  • Frontiers. (N.D.). Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems.
  • Benchchem. Troubleshooting High Phthalate Background in Blanks.
  • Benchchem. Impact of impurities in glycidyl methyl ether on polymerization kinetics.

Sources

Optimization

Technical Support Center: Resolving Solubility Challenges with Methyl (oxiran-2-yl)methyl benzene-1,2-dicarboxylate

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Methyl (oxiran-2-yl)methyl benzene-1,2-dicarboxylate. This document provides in-depth troubleshooting st...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Methyl (oxiran-2-yl)methyl benzene-1,2-dicarboxylate. This document provides in-depth troubleshooting strategies and practical protocols to address common solubility issues encountered with this compound.

Understanding the Molecule: Why Solubility Can Be Challenging

Methyl (oxiran-2-yl)methyl benzene-1,2-dicarboxylate, a glycidyl methyl phthalate, possesses a unique chemical structure that contributes to its complex solubility profile. The molecule combines a non-polar aromatic phthalate core with polar functional groups, including two ester linkages and a reactive epoxide (oxirane) ring. This blend of hydrophobic and hydrophilic characteristics means it doesn't always behave predictably according to the simple "like dissolves like" principle.[1][2] The bulky aromatic structure can hinder solvation, while the polar groups require specific interactions with the solvent to achieve dissolution.

Frequently Asked Questions (FAQs)

Q1: My Methyl (oxiran-2-yl)methyl benzene-1,2-dicarboxylate won't dissolve in my chosen organic solvent. What's the first thing I should check?

A: The initial and most critical step is to verify that your solvent choice aligns with the compound's structural characteristics. Given its mixed polarity, solvents that are intermediate in polarity or mixtures of solvents often perform best.

  • Initial Solvent Recommendations: Start with solvents like acetone, ethyl acetate, dichloromethane (DCM), or tetrahydrofuran (THF).[1] These solvents offer a balance of polarity that can interact with both the aromatic and epoxide/ester portions of the molecule. For phthalate esters, solvent systems such as methylene chloride/acetone and hexane/acetone are also commonly used for extraction, indicating their effectiveness.[3]

Q2: I'm observing an oily residue or incomplete dissolution. What does this mean?

A: This phenomenon, often termed "oiling out," can occur when the compound's melting point is lower than the boiling point of the solvent, or when the solubility is exceeded too quickly upon cooling.[4] It indicates that the solvent is not ideal or that the concentration is too high for the given conditions. The solution is to either increase the amount of solvent or, more effectively, to modify the solvent system itself.[4]

Q3: Can I heat the mixture to improve solubility?

A: Yes, gentle heating can significantly increase the solubility of most organic compounds. However, exercise caution with Methyl (oxiran-2-yl)methyl benzene-1,2-dicarboxylate due to the reactive epoxide ring.[5][6]

  • Recommended Practice: Heat the mixture gently (e.g., to 40-60°C) while stirring. Avoid aggressive heating or prolonged exposure to high temperatures, which could potentially lead to unwanted side reactions or polymerization of the epoxide group.

Q4: How do co-solvents work, and which ones are suitable for this compound?

A: A co-solvent is a secondary solvent added in a small amount to the primary solvent to enhance the solubility of a solute.[7][8][9] Co-solvents work by altering the overall polarity of the solvent system to better match that of the solute, thereby improving solvation.[][11]

  • Recommended Co-solvents: For a primary solvent like acetonitrile or ethyl acetate, consider adding a more polar, aprotic co-solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) in small percentages (e.g., 1-10% v/v).[1][9] These solvents are highly effective at solvating polar functional groups.

Troubleshooting Guide: A Systematic Approach

When faced with solubility issues, a systematic approach is key to finding a robust solution without compromising the integrity of your compound.

Logical Flow for Troubleshooting Solubility

Below is a decision-making workflow to guide your experimental process.

Solubility_Troubleshooting start Start: Incomplete Dissolution Observed solvent_check Is the solvent appropriate? (e.g., Acetone, DCM, THF, Ethyl Acetate) start->solvent_check change_solvent Action: Select a more suitable primary solvent from the recommended list. solvent_check->change_solvent No heat_check Have you applied gentle heat? (40-60°C) solvent_check->heat_check Yes change_solvent->heat_check apply_heat Action: Gently warm the mixture with continuous stirring. heat_check->apply_heat No cosolvent_check Have you tried a co-solvent system? heat_check->cosolvent_check Yes apply_heat->cosolvent_check add_cosolvent Action: Introduce a co-solvent (e.g., 1-10% DMSO or DMF). Follow Protocol 2. cosolvent_check->add_cosolvent No sonication_check Have you used mechanical aid? cosolvent_check->sonication_check Yes add_cosolvent->sonication_check sonicate Action: Use a sonication bath to break up agglomerates. sonication_check->sonicate No success Success: Compound Dissolved sonication_check->success Yes sonicate->success Dissolved fail Issue Persists: Re-evaluate compound purity or consider more advanced techniques. sonicate->fail Not Dissolved

Sources

Reference Data & Comparative Studies

Validation

Formulating Next-Generation Epoxy Matrices: A Comparative Analysis of DGEBA and Methyl Glycidyl Phthalate

Executive Summary In the development of microfluidic drug-screening platforms, lab-on-a-chip technologies, and implantable biosensors, the polymer matrix must deliver precise thermomechanical stability alongside stringen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of microfluidic drug-screening platforms, lab-on-a-chip technologies, and implantable biosensors, the polymer matrix must deliver precise thermomechanical stability alongside stringent biocompatibility. Diglycidyl ether of bisphenol A (DGEBA) remains the industry standard for structural epoxy resins. However, its high baseline viscosity complicates micro-molding, and the well-documented endocrine-disrupting potential of bisphenol A (BPA) leaching presents severe regulatory hurdles .

To overcome these limitations, formulators incorporate reactive diluents. Methyl (oxiran-2-yl)methyl benzene-1,2-dicarboxylate —commonly known as methyl glycidyl phthalate (MGP)—is a monofunctional epoxy modifier that fundamentally alters both the rheological behavior and the crosslinking density of the cured matrix . This guide objectively compares these two components to assist researchers in engineering optimized, bisphenol-free (or reduced-BPA) polymer networks.

Chemical Profiling & Mechanistic Divergence

The structural role of an epoxide in a polymer network is dictated by its functionality (number of reactive oxirane rings).

  • DGEBA (Base Resin): As a rigid, biphenyl-based diepoxide, DGEBA reacts with diamines or anhydrides to form a densely crosslinked, rigid 3D thermoset network. This density is responsible for its high tensile strength and high glass transition temperature (Tg), but it also results in a highly viscous pre-cure state that traps micro-bubbles during casting.

  • Methyl Glycidyl Phthalate (Reactive Diluent): MGP features a phthalate backbone with a single glycidyl group and a methyl ester. As a monofunctional epoxide, it actively participates in the amine curing reaction but acts as a chain terminator . Unlike non-reactive plasticizers that can leach out over time and ruin biological assays, MGP covalently bonds to the network. This termination reduces the overall crosslink density, flexibilizing the matrix and drastically reducing the pre-cure viscosity .

G DGEBA DGEBA (Di-functional Epoxide) DenseNet Dense 3D Network DGEBA->DenseNet Crosslinking ModNet Modified Network (Chain Terminated) DGEBA->ModNet Base Resin MGP Methyl Glycidyl Phthalate (Mono-functional Epoxide) MGP->ModNet Reactive Dilution Amine Amine/Anhydride Curing Agent Amine->DenseNet Amine->ModNet Prop1 High Tg & Rigidity DenseNet->Prop1 Prop2 Lower Tg & Flexibilized ModNet->Prop2

Fig 1. Mechanistic divergence of DGEBA crosslinking vs. MGP chain termination.

Comparative Performance Metrics

The following table summarizes the quantitative differences between the two monomers when utilized in epoxy formulations.

PropertyDGEBA (Standard Base Resin)Methyl Glycidyl Phthalate (Reactive Diluent)
Chemical Functionality Di-functional (2 epoxides/molecule)Mono-functional (1 epoxide/molecule)
Role in Formulation Primary structural backboneReactive diluent / Flexibilizer
Dynamic Viscosity (25°C) ~11,000 - 15,000 mPa·s< 100 mPa·s (Logarithmically lowers blend viscosity)
Epoxide Equivalent Wt (EEW) ~185 - 192 g/eq~236.22 g/eq
Effect on Network Tg High (Typically >120°C, curing dependent)Lowers Tg proportionally to molar concentration
Biocompatibility Profile High risk of BPA leaching (Endocrine disruptor)BPA-free (Requires specific phthalate cytotoxicity screening)

Self-Validating Experimental Methodologies

To objectively evaluate the impact of MGP on a DGEBA base resin, the following self-validating protocols are designed to isolate rheological changes and thermomechanical shifts.

Protocol 1: Rheological Profiling of Diluent Efficacy

Causality: High-viscosity DGEBA traps micro-bubbles during the casting of microfluidic chips, leading to structural defects. MGP is introduced to lower the complex viscosity without relying on volatile solvents.

  • Formulation: Prepare blends of DGEBA with 0%, 5%, 10%, and 15% (w/w) Methyl glycidyl phthalate.

  • Degassing: Subject the mixtures to a vacuum (0.1 atm) for 15 minutes. Causality: Removing entrapped air prevents micro-bubbles from acting as compressible voids, which would artificially skew shear stress readings.

  • Measurement: Utilize a cone-and-plate rheometer (e.g., Anton Paar) at a constant shear rate (10 s⁻¹) at 25°C. Record the dynamic viscosity.

  • System Validation: A logarithmic decrease in dynamic viscosity correlated with increasing MGP concentration validates the diluent's efficacy. The absence of phase separation over 24 hours confirms system homogeneity.

Protocol 2: Curing Kinetics and Tg Determination via DSC

Causality: Chain termination by MGP inherently lowers the crosslink density, which lowers the Tg. Differential Scanning Calorimetry (DSC) quantifies this shift to ensure the modified resin still meets the thermal requirements of the target application (e.g., surviving 121°C autoclave sterilization).

  • Preparation: Mix the formulated resins with a stoichiometric equivalent of an aliphatic amine curing agent (e.g., Triethylenetetramine).

  • First Scan (Curing): Seal 5-10 mg of the uncured mixture in an aluminum DSC pan. Perform a dynamic temperature scan from 25°C to 250°C at 10°C/min under a nitrogen purge to capture the exothermic curing peak ( Δ H_cure).

  • Second Scan (Tg Determination): Cool the sample rapidly to 0°C, then perform a second heating scan. Causality: The first scan erases the thermal history and completes the cure; the second scan isolates the true glass transition temperature.

  • System Validation: The Tg must inversely correlate with the molar concentration of the mono-functional MGP. A single, sharp Tg transition in the second heating scan validates complete curing and network uniformity.

Workflow Step1 Formulation DGEBA + MGP Blends Step2 Vacuum Degassing (0.1 atm, 15 min) Step1->Step2 Split1 Step2->Split1 PathA Rheological Profiling (Cone-and-Plate, 25°C) Split1->PathA PathB DSC Analysis (Curing Kinetics & Tg) Split1->PathB DataA Viscosity Reduction Curve PathA->DataA DataB Thermomechanical Profile PathB->DataB

Fig 2. Self-validating experimental workflow for epoxy resin characterization.

Implications for Drug Development and Biomedical Engineering

For scientists developing lab-on-a-chip devices, the choice of epoxy directly impacts assay integrity. DGEBA's BPA content is notorious for mimicking estrogenic activity, which can severely skew in vitro cellular assays and trigger inflammatory responses in in vivo applications .

By substituting a portion of the DGEBA with MGP, researchers can achieve the ultra-low viscosity required for high-fidelity micro-molding without introducing volatile, non-reactive solvents that evaporate and cause polymer shrinkage. However, while MGP successfully mitigates BPA exposure, its phthalate backbone requires rigorous independent cytotoxicity screening (e.g., ISO 10993-5 MTT cell viability assays) before deployment in long-term implantable medical devices.

References

  • Review Epoxy resin-based root canal sealers Dental and Medical Problems URL:[Link]

  • Biological investigation of resinous endodontic sealers containing calcium hydroxide PLoS ONE (National Institutes of Health - PMC) URL:[Link]

Comparative

A Comparative Guide to the NMR Spectral Validation of Methyl (oxiran-2-yl)methyl benzene-1,2-dicarboxylate

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of chemical entities is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy stands...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of chemical entities is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical technique for the elucidation of molecular structures. This guide provides an in-depth analysis and comparison of the ¹H and ¹³C NMR spectra for Methyl (oxiran-2-yl)methyl benzene-1,2-dicarboxylate, a reactive epoxy-functionalized phthalate ester.[1] To highlight the unique spectral signatures imparted by the oxirane (epoxide) group, a comparative analysis with the structurally similar, non-epoxidized analogue, Dimethyl phthalate, is presented.

Structural Overview and Rationale for Comparison

Methyl (oxiran-2-yl)methyl benzene-1,2-dicarboxylate (also known as methyl glycidyl phthalate) incorporates a phthalate backbone, a methyl ester, and a reactive glycidyl (oxiran-2-ylmethyl) group. This trifunctional nature makes it a valuable monomer or intermediate in the synthesis of polymers, adhesives, and coatings.[1] Its validation is critical to ensure purity and confirm that the reactive epoxide ring is intact.

For a meaningful comparison, we have selected Dimethyl phthalate. This molecule retains the core benzene-1,2-dicarboxylate structure but replaces the glycidyl methyl ester with a simple methyl ester.[2] This substitution allows for a direct assessment of the influence of the oxirane ring and its adjacent methylene group on the NMR chemical environment.

CompoundStructureKey Functional Groups
Methyl (oxiran-2-yl)methyl benzene-1,2-dicarboxylate Aromatic Ring, Two Ester Carbonyls, Methyl Ester, Glycidyl (Epoxide) Group
Dimethyl phthalate Aromatic Ring, Two Ester Carbonyls, Two Methyl Esters

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to neighboring protons.

Methyl (oxiran-2-yl)methyl benzene-1,2-dicarboxylate: Predicted ¹H NMR Data

The spectrum of the target compound is expected to be complex due to the asymmetric nature of the glycidyl group. The protons on the oxirane ring (H-c, H-d) and the adjacent methylene group (H-b) are diastereotopic, leading to more complex splitting patterns than simple n+1 rules would predict.[3]

Signal AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constants (J, Hz)Rationale
H-a (Aromatic)7.50 - 7.90Multiplet (m)4H-Protons on the benzene ring, deshielded by the electron-withdrawing ester groups.
H-b (CH₂)4.00 - 4.60Multiplet (m)2H-Methylene protons adjacent to the ester oxygen and the chiral center of the oxirane. Being diastereotopic, they exhibit complex splitting.
H-c (CH)3.15 - 3.30Multiplet (m)1H-Methine proton on the oxirane ring.[3][4]
H-d (CH₂)2.60 - 2.95Multiplet (m)2H-Methylene protons on the oxirane ring, appearing as distinct signals due to their diastereotopic nature.[3][4]
H-e (CH₃)3.90Singlet (s)3H-Methyl ester protons, typically a sharp singlet.

Note: Predicted values are based on established chemical shift ranges for similar functional groups.[5][6]

Dimethyl phthalate: ¹H NMR Data

In contrast, the spectrum of Dimethyl phthalate is significantly simpler due to its symmetry.

Signal AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constants (J, Hz)
H-a' (Aromatic)7.70 - 7.75Multiplet (m)2H-
H-b' (Aromatic)7.50 - 7.55Multiplet (m)2H-
H-c' (CH₃)3.91Singlet (s)6H-

Source: Spectral Database for Organic Compounds (SDBS)

Comparative Insights

The most striking difference is the presence of the complex multiplets between 2.60 and 4.60 ppm in the spectrum of Methyl (oxiran-2-yl)methyl benzene-1,2-dicarboxylate. These signals are the definitive signature of the glycidyl methyl moiety. The absence of these peaks and the presence of a single, 6H singlet for the two equivalent methyl esters in Dimethyl phthalate provides a clear point of comparison.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Methyl (oxiran-2-yl)methyl benzene-1,2-dicarboxylate: Predicted ¹³C NMR Data
Signal AssignmentChemical Shift (δ, ppm)Rationale
C=O (Esters)166.0 - 168.0Carbonyl carbons are highly deshielded. Two distinct signals are expected due to the different ester groups.
C-Ar (Quaternary)132.0 - 133.0Aromatic carbons attached to the ester groups.
C-Ar (CH)129.0 - 131.5Protonated aromatic carbons.
O-CH₂ 65.0 - 67.0Methylene carbon attached to the ester oxygen.
O-CH₃ 52.0 - 53.0Methyl ester carbon.
Oxirane CH 49.0 - 51.0Methine carbon of the epoxide ring.
Oxirane CH₂ 44.0 - 45.0Methylene carbon of the epoxide ring.

Note: Predicted values are based on established chemical shift ranges.[6][7]

Dimethyl phthalate: ¹³C NMR Data
Signal AssignmentChemical Shift (δ, ppm)
C=O (Ester)167.97
C-Ar (Quaternary)132.02
C-Ar (CH)131.16
C-Ar (CH)128.89
O-CH₃ 52.50

Source: PubChem, NMRShiftDB.[2]

Comparative Insights

The key differentiators in the ¹³C NMR spectra are the signals corresponding to the glycidyl group. The presence of three additional aliphatic carbon signals around 66 ppm (O-CH₂), 50 ppm (Oxirane CH), and 44 ppm (Oxirane CH₂) are unique to Methyl (oxiran-2-yl)methyl benzene-1,2-dicarboxylate. Dimethyl phthalate, by contrast, shows only one type of aliphatic carbon: the methyl ester carbon at approximately 52.5 ppm.[2]

Workflow for NMR Spectral Validation

The process of validating a chemical structure using NMR follows a systematic workflow. This ensures that the data is of high quality and that the interpretation is sound.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_val Validation Sample 1. Obtain Sample Solvent 2. Select Deuterated Solvent (e.g., CDCl₃) Sample->Solvent Dissolve 3. Dissolve Sample (5-20 mg in 0.6 mL) Solvent->Dissolve Tube 4. Transfer to NMR Tube Dissolve->Tube Insert 5. Insert into Spectrometer Tube->Insert Shim 6. Lock & Shim Magnet Insert->Shim Acquire_H 7. Acquire ¹H Spectrum Shim->Acquire_H Acquire_C 8. Acquire ¹³C Spectrum Acquire_H->Acquire_C Process 9. Fourier Transform & Phase Acquire_C->Process Reference 10. Calibrate to Solvent/TMS Process->Reference Integrate 11. Integrate ¹H Peaks Reference->Integrate Assign 12. Assign Peaks (1D & 2D) Integrate->Assign Compare 13. Compare to Predicted/ Reference Spectra Assign->Compare Confirm 14. Structure Confirmation Compare->Confirm Report 15. Generate Report Confirm->Report

Caption: Workflow for NMR Spectral Validation.

Experimental Protocol for NMR Data Acquisition

This protocol outlines the standard procedure for acquiring high-quality ¹H and ¹³C NMR spectra. Adherence to these steps ensures data reproducibility and accuracy.

5.1. Sample Preparation

  • Weighing: Accurately weigh 10-20 mg of the sample for ¹³C NMR (5-10 mg is often sufficient for ¹H NMR) into a clean, dry vial.[8]

  • Solvent Selection: Choose an appropriate deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds. The residual solvent peak of CDCl₃ appears at ~7.26 ppm in ¹H NMR and ~77.16 ppm in ¹³C NMR.[9][10]

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[8] If needed for referencing, add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[11] Gently agitate the vial to ensure complete dissolution.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. Ensure the sample height is adequate (typically 4-5 cm).[8]

  • Labeling: Clearly label the NMR tube with a unique identifier.

5.2. Instrument Setup and Data Acquisition

  • Insertion: Carefully insert the NMR tube into a spinner turbine and place it into the NMR spectrometer's autosampler or manual insertion port.

  • Locking and Shimming: The instrument software will lock onto the deuterium signal of the solvent to stabilize the magnetic field. Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field, which is crucial for sharp, well-resolved peaks.[12]

  • ¹H NMR Acquisition:

    • Load standard proton acquisition parameters.

    • Set the spectral width to cover the expected range (e.g., -1 to 12 ppm).

    • Set an appropriate number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • Execute the experiment.

  • ¹³C NMR Acquisition:

    • Load standard carbon acquisition parameters with proton decoupling.

    • Set the spectral width to cover the expected range (e.g., -10 to 200 ppm).

    • A significantly higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.[8]

    • Execute the experiment.

5.3. Data Processing

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) signals to convert them into the frequency domain (the spectrum).

  • Phasing and Baseline Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode. Apply a baseline correction to ensure the baseline is flat.

  • Referencing: Calibrate the chemical shift axis by setting the residual solvent peak or the TMS peak to its known value.[13]

  • Integration (¹H NMR): Integrate the area under each peak in the ¹H NMR spectrum to determine the relative ratio of protons.

  • Peak Picking: Identify and label the chemical shift of each peak in both spectra.

By following this comprehensive guide, researchers can confidently validate the structure of Methyl (oxiran-2-yl)methyl benzene-1,2-dicarboxylate and differentiate it from similar analogues, ensuring the integrity and quality of their materials for downstream applications.

References

  • Dimethyl Phthalate | C10H10O4 | CID 8554 . PubChem - National Institutes of Health. [Link]

  • NMR Guidelines for ACS Journals . American Chemical Society. [Link]

  • STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS . University of Notre Dame. [Link]

  • Chem 346 1H NMR Data Reporting Guide . University of Wisconsin-Madison. [Link]

  • Experimental reporting requirements . Royal Society of Chemistry. [Link]

  • Standard Operating Procedure H-NMR . Georgia Gwinnett College. [Link]

  • NMR Sample Preparation: The Complete Guide . Organomation. [Link]

  • Spectroscopy of Ethers and Epoxides . Chemistry LibreTexts. [Link]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy . Michigan State University Department of Chemistry. [Link]

  • Spectroscopy of Ethers . Chemistry LibreTexts. [Link]

  • 1H NMR Chemical Shifts . Organic Chemistry Data - University of Wisconsin. [Link]

  • 13C NMR Chemical Shifts . Organic Chemistry Data - University of Wisconsin. [Link]

  • 13C NMR Chemical Shift . Oregon State University. [Link]

  • NMR Chemical Shifts of Trace Impurities . KGROUP - University of Washington. [Link]

Sources

Validation

A Comparative Guide to Methyl Glycidyl Phthalate and Traditional Phthalate Plasticizers: A Shift from Physical to Reactive Plasticization

This guide provides a comparative analysis of Methyl Glycidyl Phthalate (MGP), a representative of reactive plasticizers, and traditional phthalate plasticizers like Di(2-ethylhexyl) phthalate (DEHP) and Dibutyl phthalat...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comparative analysis of Methyl Glycidyl Phthalate (MGP), a representative of reactive plasticizers, and traditional phthalate plasticizers like Di(2-ethylhexyl) phthalate (DEHP) and Dibutyl phthalate (DBP). It is intended for researchers, scientists, and product development professionals seeking to understand the fundamental differences in mechanism, performance, and safety that distinguish these classes of polymer additives.

Introduction: The Evolving Role of Plasticizers

Plasticizers are essential additives that impart flexibility, durability, and processability to otherwise rigid polymers, most notably Poly(vinyl chloride) (PVC).[1] For decades, traditional phthalate esters, such as DEHP and DBP, have dominated the market due to their high efficiency and cost-effectiveness.[2] These molecules function as external plasticizers; they physically embed themselves between polymer chains, reducing intermolecular forces and thereby lowering the glass transition temperature (Tg).[1][3]

However, the non-covalent nature of this interaction is also their primary drawback. Traditional phthalates are prone to migrating out of the polymer matrix over time, a process accelerated by heat or contact with solvents.[4] This leaching leads to a loss of material flexibility and, more critically, contributes to widespread environmental contamination and human exposure. A substantial body of evidence has linked certain phthalates to endocrine disruption and other adverse health effects, prompting significant regulatory scrutiny and a search for safer alternatives.[2][5]

This has catalyzed a paradigm shift towards new plasticizing technologies. One of the most promising strategies is the use of reactive plasticizers, which are designed to form covalent bonds with the polymer matrix.[6][7] Methyl Glycidyl Phthalate (MGP) exemplifies this approach. By incorporating a reactive glycidyl (epoxide) group, MGP transitions from a mobile additive to an integrated, non-migrating component of the polymer structure—a mechanism known as internal plasticization.[8][9] This guide will dissect the profound implications of this mechanistic difference on performance, safety, and experimental evaluation.

Section 1: Fundamental Mechanisms of Plasticization

The efficacy and permanence of a plasticizer are dictated by its interaction with the polymer at a molecular level.

Traditional Phthalates: The External (Physical) Model

Traditional phthalates like DEHP operate via an external plasticization mechanism. Their molecules, which are smaller than the polymer chains, intersperse themselves within the polymer matrix. This physical separation of the long polymer chains weakens the strong polymer-polymer intermolecular forces (van der Waals forces), increasing the "free volume" or empty space between them.[3][9] This increased spacing allows for greater segmental mobility of the polymer chains, which manifests macroscopically as increased flexibility and a lower Tg.[3] However, because these interactions are purely physical, the plasticizer molecules remain mobile and can diffuse out of the material.[4]

Figure 1: Mechanism of traditional external plasticizers like DEHP.
Methyl Glycidyl Phthalate: The Reactive (Internal) Model

Methyl Glycidyl Phthalate contains a phthalate backbone for compatibility and a terminal glycidyl (epoxide) ring, which is a highly reactive functional group. During polymer processing at elevated temperatures, this epoxide ring can open and form a stable, covalent bond with the polymer backbone or cross-link polymer chains.[7][10] This process transforms the mobile external plasticizer into a permanently anchored side chain of the polymer itself.[9] This "internal plasticization" achieves flexibility by introducing bulky groups that inherently keep the main polymer chains separated, ensuring permanent free volume without the possibility of migration.[8][11]

Sources

Comparative

A Comparative Guide to Validated HPLC Methods for the Quantification of Febuxostat (CAS 131301-02-5)

This guide provides a comprehensive comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the accurate quantification of Febuxostat (CAS 131301-02-5), a potent non-purine selective inhibitor o...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the accurate quantification of Febuxostat (CAS 131301-02-5), a potent non-purine selective inhibitor of xanthine oxidase used in the management of hyperuricemia and gout.[1][2] Designed for researchers, scientists, and drug development professionals, this document delves into the scientific rationale behind methodological choices and presents supporting experimental data to facilitate informed decisions in a laboratory setting.

Introduction to Febuxostat and the Imperative for Validated HPLC Analysis

Febuxostat, chemically known as 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylic acid, is a white crystalline powder with poor aqueous solubility.[1][2][3] Its therapeutic efficacy is directly linked to its ability to lower serum uric acid levels.[2] Consequently, the accurate and precise quantification of Febuxostat in bulk drug substances, pharmaceutical formulations, and biological matrices is paramount for ensuring product quality, safety, and efficacy.

High-Performance Liquid Chromatography (HPLC) stands as the preeminent analytical technique for this purpose due to its high resolution, sensitivity, and specificity. However, an HPLC method is only reliable if it has been rigorously validated to demonstrate its suitability for the intended purpose.[4] International regulatory bodies, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), have established comprehensive guidelines for analytical method validation.[5][6][7][8][9][10][11] This guide is grounded in the principles outlined in the ICH Q2(R1) and the recently updated Q2(R2) guidelines.[5][6][8][9]

Comparative Analysis of HPLC Methodologies

The selection of an appropriate HPLC method is a critical first step. Key chromatographic parameters such as the stationary phase (column), mobile phase composition, flow rate, and detection wavelength significantly influence the method's performance. Below is a comparison of two distinct, yet effective, reversed-phase HPLC (RP-HPLC) methods for Febuxostat quantification.

Table 1: Comparison of RP-HPLC Methods for Febuxostat Analysis

ParameterMethod AMethod BRationale for Comparison
Column C18 (250 x 4.6 mm, 5 µm)C8 (150 x 4.6 mm, 3.0 µm)Compares a standard C18 column with a shorter C8 column, which may offer faster analysis times but potentially different selectivity.
Mobile Phase Acetonitrile: 10 mM Ammonium Acetate Buffer (pH 4.0) (85:15, v/v)[12]Acetonitrile: Phosphate Buffer (60:40, v/v)Evaluates the impact of different buffer systems and organic modifier ratios on peak shape, retention time, and resolution.
Flow Rate 1.2 mL/min[12]1.0 mL/minA slightly higher flow rate in Method A aims for a shorter run time.
Detection Wavelength (λmax) 315 nm315 nmBased on the UV absorbance maximum of Febuxostat, ensuring optimal sensitivity.[1][13]
Retention Time (approx.) 3.5 min[12]3.1 minBoth methods offer rapid analysis.

The choice between these methods will depend on the specific requirements of the analysis, such as desired run time, available instrumentation, and the complexity of the sample matrix. Method A, with its higher percentage of organic solvent, may be suitable for cleaner samples, while Method B's higher aqueous content could be beneficial for resolving Febuxostat from more polar impurities.

A Comprehensive Guide to HPLC Method Validation for Febuxostat

A robust method validation protocol is essential to ensure the reliability of analytical data.[14][15][16] The following sections detail the experimental protocols for validating an HPLC method for Febuxostat quantification, in accordance with ICH Q2(R1) guidelines.[4][8][9]

The Validation Workflow

The validation process is a systematic series of experiments designed to verify that an analytical procedure is suitable for its intended purpose. The relationship between the key validation parameters is illustrated in the workflow diagram below.

Validation_Workflow HPLC Method Validation Workflow cluster_0 Method Performance Characteristics cluster_1 System Suitability Specificity Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness Stability Solution Stability Robustness->Stability SST System Suitability Testing SST->Specificity Pre-requisite

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking the Cross-linking Density of Methyl (oxiran-2-yl)methyl benzene-1,2-dicarboxylate Polymers

Abstract Methyl (oxiran-2-yl)methyl benzene-1,2-dicarboxylate, a diglycidyl phthalate ester, serves as a critical monomer in the synthesis of high-performance epoxy resins.[1] The performance characteristics of the resul...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Methyl (oxiran-2-yl)methyl benzene-1,2-dicarboxylate, a diglycidyl phthalate ester, serves as a critical monomer in the synthesis of high-performance epoxy resins.[1] The performance characteristics of the resultant thermoset polymers—including their mechanical strength, thermal stability, and chemical resistance—are fundamentally dictated by the architecture of the cured polymer network.[2] A key parameter defining this architecture is the cross-linking density, or the number of effective network junctions per unit volume.[3] This guide provides a comprehensive framework for researchers and material scientists to objectively benchmark the cross-linking density of these polymers. We will comparatively analyze three principal analytical techniques: Dynamic Mechanical Analysis (DMA), equilibrium solvent swelling, and Differential Scanning Calorimetry (DSC), offering field-proven insights into the causality behind experimental choices and providing detailed, self-validating protocols.

Introduction: The Significance of Cross-link Density

Methyl (oxiran-2-yl)methyl benzene-1,2-dicarboxylate is an epoxy-functionalized phthalate ester valued for its ability to form highly durable, cross-linked polymer networks.[1] The process of curing transforms the liquid resin from a collection of individual monomers and oligomers into a single, continuous three-dimensional network. The degree to which these polymer chains are interconnected is known as the cross-linking density.[4]

This parameter is not merely an academic curiosity; it directly governs the material's end-use performance.[5]

  • High cross-linking density typically leads to increased hardness, higher modulus (stiffness), improved thermal stability, and greater resistance to solvents. However, it can also result in brittleness.[4]

  • Low cross-linking density may yield a more flexible and tougher material but with compromised thermal and chemical resistance.

Therefore, the ability to accurately measure and benchmark this property is essential for optimizing curing processes, ensuring lot-to-lot consistency, and tailoring polymer properties for specific applications, from advanced composites to electronic encapsulants. This guide will explore and contrast the primary methods used for this purpose.

Foundational Principles of Epoxy Curing

The curing of Methyl (oxiran-2-yl)methyl benzene-1,2-dicarboxylate involves the ring-opening polymerization of its oxirane (epoxy) groups. This reaction is typically initiated by a curing agent (hardener), often an amine or anhydride. The functional groups on the hardener react with the epoxy rings, forming covalent bonds that link the monomer molecules together, creating a rigid, infusible network. The stoichiometry of the resin-to-hardener ratio, cure temperature, and time are critical variables that directly influence the final cross-linking density.

Comparative Benchmarking Methodologies

We will now delve into three orthogonal, yet complementary, techniques for quantifying the cross-link network. Each method probes a different physical manifestation of the polymer network, providing a holistic understanding of the material's structure.

Dynamic Mechanical Analysis (DMA)

Principle: DMA is a powerful technique for characterizing the viscoelastic properties of polymers by applying an oscillatory force and measuring the material's response.[6] For a cross-linked polymer heated above its glass transition temperature (Tg), the material enters a "rubbery plateau" region. In this state, the storage modulus (E'), which represents the elastic response, is directly proportional to the cross-linking density.[7][8] This relationship is grounded in the theory of rubber elasticity.

Causality of Method Choice: DMA is chosen for its high sensitivity and its ability to provide a quantitative calculation of cross-linking density based on a fundamental mechanical property.[9] It directly measures the mechanical constraints imposed by the cross-links, offering insights that correlate strongly with the material's bulk performance.[8]

Experimental Protocol: DMA for Cross-link Density Calculation

  • Sample Preparation: Prepare rectangular specimens of the cured polymer with precise dimensions (e.g., 30 mm x 10 mm x 2 mm). Ensure samples are fully cured and free of voids.

  • Instrument Setup:

    • Mount the sample in a DMA instrument using a suitable clamping mechanism (e.g., tensile or single/dual cantilever).

    • Set the test mode to a dynamic temperature ramp.

  • Test Parameters:

    • Frequency: Apply a fixed frequency, typically 1 Hz.

    • Strain/Stress: Select a small strain amplitude within the material's linear viscoelastic region (LVER), often 0.1%.

    • Temperature Program: Ramp the temperature from ambient to well above the expected Tg (e.g., 25°C to 250°C) at a controlled rate, such as 3°C/minute.[5]

    • Atmosphere: Use an inert nitrogen atmosphere to prevent oxidative degradation at high temperatures.

  • Data Acquisition: Record the storage modulus (E'), loss modulus (E''), and tan delta (tan δ = E''/E') as a function of temperature.

  • Data Analysis:

    • Identify the glass transition temperature (Tg), often taken as the peak of the tan δ curve.

    • Determine the value of the storage modulus (E') in the rubbery plateau region, typically at a temperature of Tg + 40°C.

    • Calculate the cross-linking density (ν) using the theory of rubber elasticity:

      • ν = E' / (3 * R * T)

      • Where:

        • ν is the cross-linking density (mol/m³).

        • E' is the storage modulus in the rubbery plateau (in Pa).

        • R is the universal gas constant (8.314 J/mol·K).

        • T is the absolute temperature (in Kelvin) at which E' was measured.

Workflow for DMA Analysis

DMA_Workflow cluster_prep Sample Preparation cluster_dma DMA Measurement cluster_analysis Data Analysis Prep Cure Polymer & Cut Rectangular Specimen Setup Mount Sample & Set Parameters (1 Hz, 3°C/min) Prep->Setup Run Execute Temperature Ramp (25°C to 250°C) Setup->Run Acquire Acquire Data: Storage Modulus (E') Loss Modulus (E'') Tan Delta Run->Acquire Identify Identify Rubbery Plateau (T > Tg) Acquire->Identify Calculate Calculate Cross-link Density: ν = E' / (3RT) Identify->Calculate

Caption: Workflow for determining cross-link density using DMA.

Equilibrium Solvent Swelling Method

Principle: This classic method relies on the principle that a cross-linked polymer will not dissolve in a compatible solvent but will instead swell to an equilibrium volume.[10] The extent of swelling is inversely proportional to the cross-linking density; a denser network restricts the absorption of solvent molecules more effectively.[4][11] The Flory-Rehner equation is used to relate the equilibrium swelling volume to the molecular weight between cross-links (Mc), from which density can be derived.[3]

Causality of Method Choice: The swelling test is a cost-effective and fundamentally sound method based on thermodynamic principles. It is particularly useful for comparative analysis and quality control when DMA instrumentation is unavailable.[4] It provides a direct measure of the volumetric constraint imposed by the network.

Experimental Protocol: Equilibrium Swelling Test

  • Sample Preparation: Prepare a small, precisely weighed sample of the cured polymer (approx. 0.5 g).

  • Initial Measurement: Record the initial dry weight of the polymer sample (W_dry).

  • Solvent Immersion:

    • Place the sample in a vial with a suitable solvent (e.g., toluene or acetone, chosen for its compatibility with the epoxy polymer). Use a sufficient volume to ensure complete immersion.

    • Seal the vial to prevent solvent evaporation.

  • Equilibrium Swelling: Allow the sample to swell at a constant temperature (e.g., room temperature) until it reaches equilibrium. This may take 24 to 72 hours. Equilibrium is confirmed when the weight of the swollen sample remains constant over successive measurements.

  • Swollen Weight Measurement:

    • Quickly remove the swollen sample from the solvent.

    • Blot the surface gently with filter paper to remove excess solvent.

    • Immediately weigh the swollen sample (W_swollen).

  • Data Analysis:

    • Calculate the volume fraction of the polymer in the swollen gel (v_p) using the densities of the polymer (ρ_p) and the solvent (ρ_s):

      • v_p = [(W_dry / ρ_p) / ((W_dry / ρ_p) + (W_swollen - W_dry) / ρ_s)]

    • Calculate the molecular weight between cross-links (Mc) using the Flory-Rehner equation:

      • Mc = -V_s * ρ_p * (v_p^(1/3) - v_p/2) / (ln(1 - v_p) + v_p + χ * v_p^2)

      • Where:

        • V_s is the molar volume of the solvent (cm³/mol).

        • χ is the Flory-Huggins polymer-solvent interaction parameter (a constant for a given polymer/solvent pair, often found in literature or determined experimentally).

    • Calculate the cross-linking density (ν):

      • ν = ρ_p / Mc

Workflow for Solvent Swelling Analysis

Swelling_Workflow cluster_prep Sample Preparation cluster_swell Swelling Process cluster_analysis Data Analysis Prep Cut & Weigh Dry Polymer Sample (W_dry) Immerse Immerse in Solvent (e.g., Toluene) Prep->Immerse Equilibrate Allow to Swell to Equilibrium (24-72 hours) Immerse->Equilibrate WeighSwollen Blot & Weigh Swollen Sample (W_swollen) Equilibrate->WeighSwollen CalcVp Calculate Polymer Volume Fraction (v_p) WeighSwollen->CalcVp CalcMc Calculate Mc via Flory-Rehner Equation CalcVp->CalcMc CalcNu Calculate Cross-link Density: ν = ρ_p / Mc CalcMc->CalcNu

Caption: Workflow for determining cross-link density via solvent swelling.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the heat flow into or out of a sample as a function of temperature or time.[12] The curing of an epoxy resin is an exothermic process, producing a characteristic peak on a DSC thermogram.[13][14] The total enthalpy (heat) of this reaction (ΔH_total) is proportional to the total number of chemical bonds that can be formed. By measuring the residual heat of reaction (ΔH_residual) in a partially cured sample, one can determine the degree of cure, which is an indirect but critical measure related to the extent of cross-linking.[13][15]

Causality of Method Choice: DSC is an essential tool for optimizing the curing cycle itself. While it doesn't directly measure cross-link density in mol/m³, it quantifies the completeness of the curing reaction.[4] An under-cured material will have a low cross-linking density, and DSC is the most direct way to diagnose this by detecting residual exotherms. It is a self-validating system for ensuring a reaction has gone to completion.

Experimental Protocol: DSC for Degree of Cure

  • Determine Total Reaction Enthalpy (ΔH_total):

    • Prepare a sample of the uncured resin/hardener mixture (5-10 mg) in a hermetically sealed aluminum DSC pan.

    • Place the sample in the DSC cell alongside an empty reference pan.

    • Heat the sample at a constant rate (e.g., 10°C/min) through the entire curing temperature range until the exothermic reaction is complete.[15]

    • Integrate the area under the exotherm peak to determine ΔH_total (in J/g).

  • Analyze the Cured Polymer:

    • Prepare a sample of the cured polymer material being benchmarked (5-10 mg) in a sealed pan.

    • Run the same temperature program as in step 1.

    • If the sample is not fully cured, a smaller residual exotherm peak will be observed. Integrate this peak to find the residual enthalpy (ΔH_residual).

  • Data Analysis:

    • Calculate the degree of cure (α):

      • α (%) = [(ΔH_total - ΔH_residual) / ΔH_total] * 100

    • A degree of cure of 100% (or very close, e.g., >98%) indicates that the maximum potential cross-linking for that specific formulation and cure cycle has been achieved.

Workflow for DSC Analysis

DSC_Workflow cluster_total Uncured Sample Analysis cluster_cured Cured Sample Analysis cluster_analysis Final Calculation PrepUncured Prepare Uncured Resin/Hardener Sample RunUncured Run DSC Scan (e.g., 10°C/min) PrepUncured->RunUncured CalcTotal Integrate Exotherm Peak to get ΔH_total RunUncured->CalcTotal CalcAlpha Calculate Degree of Cure (α): α = (ΔH_total - ΔH_residual) / ΔH_total CalcTotal->CalcAlpha PrepCured Prepare Cured Polymer Sample RunCured Run Same DSC Scan PrepCured->RunCured CalcRes Integrate Residual Exotherm to get ΔH_residual RunCured->CalcRes CalcRes->CalcAlpha

Caption: Workflow for determining the degree of cure using DSC.

Data Synthesis and Comparative Analysis

To effectively benchmark different formulations or cure processes, data from these methods should be synthesized. The following table presents a hypothetical comparison of two different cure cycles for a Methyl (oxiran-2-yl)methyl benzene-1,2-dicarboxylate polymer.

Parameter Methodology Cure Cycle A (120°C for 2h) Cure Cycle B (150°C for 1h) Interpretation
Storage Modulus (E') @ Tg+40°C DMA35 MPa45 MPaHigher modulus suggests a more rigid network in Cycle B.
Calculated Cross-link Density (ν) DMA1.85 x 10³ mol/m³2.30 x 10³ mol/m³Cycle B produces a significantly higher cross-link density.
Polymer Volume Fraction (v_p) Swelling (Toluene)0.450.55Less swelling in Cycle B indicates a more constrained network.
Calculated Cross-link Density (ν) Swelling (Toluene)1.79 x 10³ mol/m³2.25 x 10³ mol/m³Corroborates the DMA findings, showing higher density for Cycle B.
Degree of Cure (α) DSC95%>99%Cycle A is incomplete, leaving unreacted sites. Cycle B achieves full cure.

Field Insights: The data reveals that Cure Cycle A is suboptimal. The lower cross-link density measured by both DMA and swelling is explained by the incomplete reaction detected by DSC.[4] This demonstrates the synergy of the techniques: DSC validates the cure process, while DMA and swelling quantify the resulting network structure.

Comparison with Alternative Polymer Systems

The cross-linking density of polymers derived from Methyl (oxiran-2-yl)methyl benzene-1,2-dicarboxylate can be benchmarked against other common epoxy systems, such as those based on Bisphenol A diglycidyl ether (DGEBA). Phthalate-based epoxies like the one often exhibit higher rigidity and thermal stability due to the inflexible aromatic phthalate backbone, which can lead to different network conformations even at similar cross-link densities compared to the more flexible aliphatic chain segments in DGEBA. Benchmarking against such established standards provides critical context for material development.

Conclusion

Benchmarking the cross-linking density of Methyl (oxiran-2-yl)methyl benzene-1,2-dicarboxylate polymers requires a multi-faceted approach.

  • Dynamic Mechanical Analysis (DMA) offers the most direct and quantitative measure of the mechanical manifestation of the cross-linked network.[5]

  • Equilibrium Solvent Swelling provides a robust, thermodynamically-based validation that is highly effective for comparative studies.[3]

  • Differential Scanning Calorimetry (DSC) is indispensable for verifying the completeness of the cure reaction, which is a prerequisite for achieving the desired network density.[13]

By employing these methods in concert, researchers and drug development professionals can gain a comprehensive and reliable understanding of their material's structure, enabling precise control over its properties and ensuring optimal performance and reproducibility.

References

  • TA Instruments. (n.d.). Quantifying Polymer Crosslinking Density Using Rheology and DMA.
  • ResolveMass Laboratories Inc. (n.d.). Crosslinked Polymer Analysis.
  • Defense Technical Information Center. (1989, February 2). Differential Scanning Calorimetry as a Quality Control Method for Epoxy Resin Prepreg.
  • Jordi Labs. (n.d.). Crosslink Density Determination Analytical Techniques.
  • Ajay C, Reshma Pal, Saikat Das Gupta, & Rabindra Mukhopadhyay. (n.d.). Crosslink Density Study on Rubber Vulcanizates Using a Dynamic Mechanical Analyzer.
  • Shimadzu. (2020, February 4). Epoxy Curing Studies with Isothermal Differential Scanning Calorimetry Method.
  • PerkinElmer. (n.d.). Differential Scanning Calorimetry of Epoxy Curing Using DSC 6000.
  • Benchchem. (n.d.). Methyl (oxiran-2-yl)methyl benzene-1,2-dicarboxylate | 131301-02-5.
  • TA Instruments. (n.d.). Simultaneous DSC‐Raman Analysis of the Curing of an Epoxy Thermoset.
  • Hitachi High-Tech. (n.d.). DSC Measurements of Epoxy Adhesives.
  • Smithers. (n.d.). Understanding Polymer Behavior: A Q&A on Dynamic Mechanical Analysis (DMA).
  • The Rubber Heart. (2025, October 27). Swelling Test Explained: How to Measure Crosslink Density.
  • Omnexus.specialchem.com. (2025, October 11). How crosslink density influences storage modulus in dynamic mechanical analysis.
  • In-silico Science. (2025, December 9). DMA: Dynamic Mechanical Analysis – Advances in Polymer Science.
  • ACE Laboratories. (n.d.). Crosslink Density & State of Cure.
  • Michigan Technological University. (n.d.). Molecular modeling of crosslink distribution in epoxy polymers.
  • Tiron, M., Gierszewska, M., & Piątkowski, M. (2021). Effect of the Cross-Linking Density on the Swelling and Rheological Behavior of Ester-Bridged β-Cyclodextrin Nanosponges. Polymers, 13(16), 2772. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Validating Epoxy-Functionalized Phthalate Ester Purity: A GC-MS Centric Approach

For researchers, scientists, and drug development professionals working with functionalized polymers and plasticizers, ensuring the purity of starting materials is paramount. Epoxy-functionalized phthalate esters, valued...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals working with functionalized polymers and plasticizers, ensuring the purity of starting materials is paramount. Epoxy-functionalized phthalate esters, valued for their dual role as plasticizers and acid scavengers, present unique analytical challenges. This guide provides an in-depth, technically-grounded comparison of analytical techniques for validating the purity of these critical compounds, with a primary focus on the robust and widely accessible method of Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the causality behind experimental choices, present self-validating protocols, and compare GC-MS with alternative methodologies, supported by experimental insights.

The Criticality of Purity in Epoxy-Functionalized Phthalate Esters

Epoxy-functionalized phthalate esters are synthesized to enhance the thermal stability of polymers like polyvinyl chloride (PVC) by scavenging acidic byproducts of degradation. The presence of impurities, such as unreacted starting materials, byproducts from the epoxidation reaction (e.g., diols from ring-opening), or residual catalysts, can significantly compromise the performance and safety of the final product. Therefore, a reliable and accurate analytical method for purity validation is not just a quality control measure but a fundamental necessity for predictable material performance and regulatory compliance.

GC-MS: The Workhorse for Purity Determination

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely adopted technique for the analysis of semi-volatile organic compounds, making it a prime candidate for assessing the purity of epoxy-functionalized phthalate esters.[1] The technique's strength lies in its ability to separate complex mixtures (GC) and provide structural information for identification and quantification (MS).

The GC-MS Workflow: A Step-by-Step Rationale

The successful GC-MS analysis of epoxy-functionalized phthalate esters hinges on a carefully considered workflow, from sample introduction to data interpretation.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Sample Dilution Standard Internal Standard Spiking Sample->Standard Accurate Quantification Injection Split/Splitless Injection Standard->Injection Separation GC Separation (Capillary Column) Injection->Separation Vaporization Ionization Electron Ionization (EI) Separation->Ionization Elution Detection Mass Spectrometry (Full Scan & SIM) Ionization->Detection Fragmentation Identification Peak Identification (Retention Time & Mass Spectrum) Detection->Identification Quantification Purity Calculation (Peak Area Normalization) Identification->Quantification Impurity Profiling caption Figure 1: GC-MS Workflow for Purity Analysis.

Caption: Figure 1: A generalized workflow for the GC-MS analysis of epoxy-functionalized phthalate ester purity.

Causality Behind the Choices:

  • Sample Preparation: Simple dilution in a suitable solvent (e.g., isooctane, ethyl acetate) is often sufficient.[2] The choice of solvent is critical to ensure complete dissolution without reacting with the epoxy groups. Spiking with an internal standard (a non-interfering compound with similar chemical properties) is crucial for accurate quantification, as it compensates for variations in injection volume and instrument response.[3]

  • Injection Technique: A split/splitless injection is typically employed. A splitless injection is preferred for trace impurity analysis to maximize the amount of analyte reaching the column.[2] However, the thermal stability of the epoxy group must be considered. A lower injection port temperature can mitigate on-column degradation, a known issue with thermally labile compounds.[4]

  • GC Separation: A non-polar or mid-polarity capillary column (e.g., HP-5ms) is generally suitable for separating phthalates and their derivatives based on boiling point and polarity differences.[1][2] The oven temperature program is optimized to achieve baseline separation of the main component from potential impurities.

  • Ionization and Detection: Electron Ionization (EI) at 70 eV is the standard method, leading to reproducible fragmentation patterns that are crucial for structural elucidation and library matching.[5] Analysis is often performed in both full scan and Selected Ion Monitoring (SIM) modes. Full scan mode is used for initial identification of unknown impurities, while SIM mode provides higher sensitivity for quantifying known target impurities at low levels.[3][6]

Interpreting the Mass Spectra: The Fingerprint of Purity

The mass spectrum provides a unique fragmentation pattern for each compound. For a standard phthalate ester, a characteristic base peak at m/z 149, corresponding to the phthalic anhydride ion, is often observed.[1] For epoxy-functionalized phthalates, additional characteristic fragments arising from the cleavage of the oxirane ring and the functionalized side chains would be expected. The presence of ions corresponding to unreacted starting materials or known byproducts of the epoxidation process (e.g., corresponding diols) would indicate impurities.

Comparison with Alternative Techniques

While GC-MS is a powerful tool, other techniques can provide complementary or, in some cases, superior information for specific analytical challenges.

TechniquePrincipleAdvantagesDisadvantagesBest Suited For
GC-MS Separation by volatility/polarity, identification by mass fragmentation.High resolution, high sensitivity (SIM mode), structural information, extensive libraries.[1][6]Requires volatile and thermally stable analytes; potential for thermal degradation of epoxides.[4]Comprehensive purity profiling and identification of volatile/semi-volatile impurities.
HPLC-MS Separation by polarity, identification by mass.Suitable for non-volatile and thermally labile compounds, avoids thermal degradation.[7][8]Lower chromatographic resolution compared to GC for some phthalates; matrix effects can be more pronounced.[1]Analysis of thermally sensitive epoxy-functionalized phthalates and non-volatile impurities.
FTIR Spectroscopy Absorption of infrared radiation by molecular vibrations.Fast, non-destructive, provides information on functional groups (presence of epoxy, absence of hydroxyl).[9][10]Not suitable for separating mixtures, lower sensitivity for minor components, quantification can be challenging.Rapid screening for the presence of key functional groups and monitoring the extent of epoxidation.
NMR Spectroscopy Nuclear spin transitions in a magnetic field.Provides detailed structural information, can be used for absolute quantification (qNMR) without a reference standard.[11][12]Lower sensitivity than MS techniques, complex spectra for mixtures, requires higher sample concentrations.Unambiguous structural elucidation of the main component and major impurities; primary method for purity assignment of reference standards.

Detailed Experimental Protocol: GC-MS Purity Assay

This protocol provides a self-validating system for the routine purity analysis of a hypothetical epoxy-functionalized phthalate ester.

1. Materials and Reagents:

  • Epoxy-functionalized phthalate ester sample

  • High-purity solvent (e.g., Ethyl Acetate or Isooctane, GC grade)

  • Internal Standard (e.g., Diphenyl phthalate, if not present as an impurity)

  • Volumetric flasks, pipettes, and autosampler vials

2. Standard and Sample Preparation:

  • Internal Standard Stock Solution: Accurately weigh and dissolve the internal standard in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Accurately weigh approximately 10 mg of the epoxy-functionalized phthalate ester sample into a 10 mL volumetric flask. Add a known volume of the internal standard stock solution and dilute to the mark with the solvent. This results in a sample concentration of approximately 1 mg/mL.

  • Calibration Standards (for impurity quantification): If quantifying specific impurities, prepare a series of calibration standards containing known concentrations of the impurities and the internal standard.

3. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC system or equivalent.

  • Mass Spectrometer: Agilent 5977C MSD or equivalent.

  • Column: Agilent J&W HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness.[2]

  • Inlet: Split/splitless, operated in splitless mode. Inlet temperature: 250 °C (optimize to minimize degradation).

  • Oven Program: 60 °C (hold 1 min), ramp to 300 °C at 15 °C/min, hold for 10 min.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MSD Parameters:

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full Scan (m/z 50-550) and SIM for target impurities.

4. Data Analysis and Purity Calculation:

  • Peak Identification: Identify the main peak corresponding to the epoxy-functionalized phthalate ester and any impurity peaks based on their retention times and mass spectra. Compare the mass spectra with a library (e.g., NIST) for tentative identification of unknown impurities.

  • Purity Calculation (Area Percent): A simple estimation of purity can be obtained by calculating the area percent of the main peak relative to the total area of all peaks in the chromatogram.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

  • Purity Calculation (with Internal Standard): For more accurate quantification, use the internal standard. Calculate the response factor of the main component relative to the internal standard using a reference standard of known purity. Then, calculate the concentration and subsequently the purity of the sample.

Conclusion: An Integrated Approach to Purity Validation

For the comprehensive validation of epoxy-functionalized phthalate ester purity, GC-MS stands out as a versatile and powerful technique. Its ability to separate and identify a wide range of potential impurities makes it an invaluable tool for quality control and research. However, a truly robust analytical strategy recognizes the strengths of complementary techniques. HPLC-MS is a crucial alternative for thermally labile compounds, while FTIR and NMR provide rapid screening and definitive structural information, respectively. By understanding the principles and nuances of each method, scientists can develop a multi-faceted approach to ensure the highest standards of purity for these critical materials.

References

  • Analysis of fatty acid epoxidation by high performance liquid chromatography coupled with evaporative light scattering detection and mass spectrometry. PubMed, [Link]

  • Epoxidation of Methyl Esters as Valuable Biomolecules: Monitoring of Reaction. MDPI, [Link]

  • Simultaneous Analysis of Epoxidized and Hydroperoxidized Triacylglycerols in Canola Oil and Margarine by LC-MS. PubMed, [Link]

  • Characterization of Epoxidized and Non-Epoxidized Fatty Diethanolamides by High Performance Liquid Chromatography and Gas Chromatography. Science Publications, [Link]

  • Analysis of Phthalates Using the Agilent 5977C GC/MSD with Hydrogen Carrier Gas. Agilent, [Link]

  • GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Restek, [Link]

  • GC-MS Analysis of Phthalate esters using Hydrogen carrier gas. Peak Scientific, [Link]

  • A fast, easy and “green” thermal desorption-GC/MS method for the analysis of phthalate esters in PVC. Shimadzu, [Link]

  • Epoxy resin analysis by Fourier transform mass spectrometry: a comparison of pyrolysis and laser ablation. Butterworth-Heinemann, [Link]

  • Mapping epoxidized soybean oil degradation using liquid chromatography mass spectrometry and in Silico spectral libraries. American Chemical Society, [Link]

  • Determining High-Molecular-Weight Phthalates in Sediments Using GC–APCI-TOF-MS. Chromatography Online, [Link]

  • Development and research of epoxy polymer with improved thermophysical characteristics. Functional Materials, [Link]

  • Application of FT-IR and NMR to epoxy resins. Semantic Scholar, [Link]

  • Process for producing phthalic acid esters.
  • Analysis of phthalates using gas chromatography mass spectrometry and application to multiple passive sampling matrices. Oregon State University, [Link]

  • PROCESS FOR PRODUCING EPOXY ESTER RESINS AND PHOTOSENSITIVE RESIN COMPOSITIONS CONTAINING THEM.
  • Investigation on the Curing and Thermal Properties of Epoxy/Amine/Phthalonitrile Blend. MDPI, [Link]

  • Electrospray Ionization-Mass Spectrometry of Synthetic Polymers Functionalized with Carboxylic Acid End-Groups. PubMed, [Link]

  • Using Mass Spectrometry to Identify Polymer Additives. Adhesives & Sealants Industry, [Link]

  • Evaluating Phthalate Contaminant Migration Using Thermal Desorption–Gas Chromatography–Mass Spectrometry (TD–GC–MS). PMC, [Link]

  • Synthesis of the waterborne epoxy ester. ResearchGate, [Link]

  • Phthalates. Wikipedia, [Link]

  • Synthesis Technology of Epoxy Vinyl Ester Resin with Low Exothermic Peak.
  • Epoxidized castor oil‐based diglycidyl‐phthalate plasticizer: Synthesis and thermal stabilizing effects on poly(vinyl chloride). ResearchGate, [Link]

  • Reactive epoxy-functionalized thin films by a pulsed plasma polymerization process. PubMed, [Link]

  • Investigation on the Curing and Thermal Properties of Epoxy/Amine/Phthalonitrile Blend. MDPI, [Link]

  • Phthalic Acid Esters: Natural Sources and Biological Activities. PMC, [Link]

  • Fast Fourier Transform IR Characterization of Epoxy GY Systems Crosslinked with Aliphatic and Cycloaliphatic EH Polyamine Adducts. PMC, [Link]

  • (PDF) Applications of FTIR on Epoxy Resins - Identification, Monitoring the Curing Process, Phase Separation and Water Uptake. ResearchGate, [Link]

  • Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems. Frontiers, [Link]

  • SCREENING-LEVEL HAZARD CHARACTERIZATION Phthalate Esters Category Sponsored Chemicals. ChemView, [Link]

  • What are phthalates?. Environmental Working Group, [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Methyl (oxiran-2-yl)methyl benzene-1,2-dicarboxylate

This guide provides essential safety and logistical information for the proper disposal of Methyl (oxiran-2-yl)methyl benzene-1,2-dicarboxylate. As a compound featuring both a phthalate ester structure and a reactive oxi...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for the proper disposal of Methyl (oxiran-2-yl)methyl benzene-1,2-dicarboxylate. As a compound featuring both a phthalate ester structure and a reactive oxirane (epoxide) ring, it necessitates a meticulous approach to handling and disposal to ensure personnel safety and environmental protection. This document is designed for researchers, scientists, and drug development professionals who handle this chemical.

Core Chemical Identity and Hazard Profile

Methyl (oxiran-2-yl)methyl benzene-1,2-dicarboxylate is a molecule that combines two key functional groups, each contributing to its overall hazard profile:

  • Phthalate Ester: Phthalates are a class of compounds widely used as plasticizers. While this specific derivative's toxicology is not extensively documented, the general class is monitored for environmental persistence and potential health effects.[1][2][3]

  • Oxirane (Epoxide) Ring: This three-membered ring is chemically strained and highly reactive.[4] It can undergo ring-opening reactions with a variety of nucleophiles, including water, acids, and bases. This reactivity is a primary safety concern, as it can lead to unexpected reactions if mixed with incompatible waste streams. The oxirane group is also a potential alkylating agent, capable of reacting with biological macromolecules like proteins and DNA, which requires cautious handling to minimize exposure.[4][5]

A summary of the primary hazards associated with similar chemical structures is presented below.

Hazard TypeDescriptionPrimary Concern
Flammability The substance is a flammable liquid and its vapor can form explosive mixtures with air, especially when heated.[6][7]Fire and explosion risk. Ignition sources must be strictly controlled.
Eye Irritation Causes serious eye irritation upon contact.[6][8]Risk of significant eye damage.
Skin & Respiratory Irritation May cause skin and respiratory tract irritation.[6]Dermal and respiratory discomfort or damage upon exposure.
Toxicity Harmful if swallowed.[7]Ingestion poses a significant health risk.
Reactivity The epoxide group is highly reactive.Potential for hazardous reactions with incompatible materials.

Immediate Safety & Handling Protocols

Before beginning any work that will generate this waste, ensure the following engineering controls and personal protective equipment (PPE) are in place.

Engineering Controls:

  • Always handle this chemical in a well-ventilated area.[6] A certified chemical fume hood is mandatory for all operations that may generate vapors or aerosols.

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles and a face shield for maximum protection against splashes.[6][8]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene). Change gloves immediately if contamination occurs.

  • Body Protection: A lab coat is required. For tasks with a higher risk of splashing, a chemically resistant apron should also be worn.[6]

First Aid Measures:

  • If in Eyes: Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[8]

  • On Skin: Take off immediately all contaminated clothing. Rinse skin with plenty of water.[8]

  • If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.

  • If Swallowed: Do NOT induce vomiting. Rinse mouth and immediately call a poison center or doctor.

Spill Management Protocol

Accidental spills must be managed promptly and safely.

Step-by-Step Spill Cleanup:

  • Evacuate and Secure: Alert personnel in the immediate area. Remove all sources of ignition (e.g., open flames, hot surfaces, sparks).[6][7]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain Spill: Use a non-combustible absorbent material such as vermiculite, sand, or diatomaceous earth to contain the spill.[8][9] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Absorbent: Carefully collect the contaminated absorbent material using non-sparking tools and place it into a designated, properly labeled, and sealable container for hazardous waste.[6]

  • Decontaminate Area: Clean the spill area with a detergent and water. Avoid the use of volatile solvents for cleaning.[8]

  • Dispose of Materials: The container with the absorbed chemical and any contaminated cleaning materials must be disposed of as hazardous waste according to the procedures outlined in Section 5.

Spill_Response_Workflow spill Spill Occurs secure 1. Secure Area & Remove Ignition Sources spill->secure ppe 2. Don Correct PPE secure->ppe contain 3. Contain Spill with Inert Absorbent ppe->contain collect 4. Collect Waste (Use Non-Sparking Tools) contain->collect decontaminate 5. Decontaminate Spill Area collect->decontaminate dispose 6. Dispose of Waste as Hazardous Material decontaminate->dispose

Caption: Workflow for responding to a chemical spill.

Chemical Incompatibility and Waste Segregation

Proper segregation is critical to prevent dangerous reactions in waste containers. Due to its chemical structure, Methyl (oxiran-2-yl)methyl benzene-1,2-dicarboxylate must NOT be mixed with the following:

  • Strong Oxidizing Agents: (e.g., nitric acid, perchlorates)

  • Strong Bases: (e.g., sodium hydroxide)

  • Strong Reducing Agents

  • Acids: (e.g., sulfuric acid, hydrochloric acid)[10][11]

Causality of Incompatibility: The high reactivity of the epoxide ring means that contact with acids or bases can catalyze a rapid, and potentially violent, ring-opening polymerization, leading to heat and pressure buildup in a sealed container.

Waste Stream Management:

  • A dedicated waste container should be established for this chemical and any materials contaminated with it.

  • Never mix this waste with other organic solvent waste streams unless their compatibility has been explicitly verified.

  • Keep waste containers tightly closed when not in use and store them in a cool, dry, and well-ventilated area away from direct sunlight and ignition sources.[7]

Step-by-Step Disposal Procedure

The disposal of this chemical must comply with all local, regional, and national regulations.[8] The following procedure provides a validated framework for its safe disposition.

  • Waste Collection:

    • Collect waste at the point of generation in a designated, chemically compatible container (e.g., a high-density polyethylene or glass container).

    • The container must be in good condition, free of leaks, and have a secure, tight-fitting lid.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "Methyl (oxiran-2-yl)methyl benzene-1,2-dicarboxylate".[12]

    • Include hazard pictograms for flammability and irritant/harmful.

    • Maintain a log of the accumulated waste volume.

  • Temporary Storage:

    • Store the sealed waste container in a designated satellite accumulation area or a central hazardous waste storage facility.

    • This area must be secure, well-ventilated, and away from incompatible materials.[9]

  • Engage a Licensed Waste Disposal Contractor:

    • Disposal of this chemical is not suitable for sewer or general landfill. It must be handled by a professional, licensed hazardous waste disposal company.

    • Provide the contractor with the Safety Data Sheet (SDS) for the chemical to ensure they have all necessary information for safe transport and disposal.

  • Recommended Final Disposal Method:

    • Incineration: High-temperature incineration in a permitted hazardous waste incinerator is the preferred method of disposal.[12][13] Techniques such as liquid injection or rotary kiln incineration are effective at destroying the compound and minimizing environmental release.[13]

    • Landfill (Less Preferred): Disposal in a hazardous waste landfill may be an option but typically requires the chemical to be adsorbed onto an inert solid material like vermiculite first.[13] This method is less preferable due to the potential for future environmental contamination.

Disposal_Decision_Tree start Waste Generated collect 1. Collect in a Labeled, Sealed Container start->collect segregate 2. Segregate from Incompatible Chemicals collect->segregate storage 3. Store in a Designated Safe Location segregate->storage contact 4. Contact Licensed Waste Disposal Contractor storage->contact provide_sds 5. Provide SDS to Contractor contact->provide_sds Contractor Accepts incinerate 6. Preferred Method: High-Temperature Incineration provide_sds->incinerate

Caption: Decision-making workflow for chemical disposal.

References

  • Safety data sheet. (2022, July 28).
  • SAFETY DATA SHEET - Tokyo Chemical Industry. (2025, January 15).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • Methyl oxirane-2-carboxylate - Apollo Scientific. (2023, March 12).
  • SAFETY DATA SHEET - Fisher Scientific. (2009, September 18).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, September 22).
  • Safety Data Sheet - Cayman Chemical. (2025, September 5).
  • SAFETY DATA SHEET - PPG.
  • Degradation of phthalate esters in an activated sludge wastewater treatment plant. ChemView.
  • Incompatible Chemicals. Utah State University.
  • Chemical Incompatibility Chart.
  • Toxicological Profile for Diethyl Phthalate. Agency for Toxic Substances and Disease Registry.
  • Methyl (oxiran-2-yl)methyl benzene-1,2-dicarboxylate. Benchchem.
  • Occurrence and removal characteristics of phthalate esters from bottled drinking water using silver modified roasted date pits. PMC.
  • Phthalates. UC Food Quality. (2024, August 5).
  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. EPA NEPS.
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  • Oxirane, Methyl-, Polymer With Oxirane, Monobutyl Ether and Oxirane, 2-Methyl, Polymer With Oxirane, Monomethyl Ether in Pesticide Formulations; Exemption From the Requirement for a Tolerance. Federal Register. (2025, November 17).
  • Chemical Waste Disposal Guidelines: Rules You Must Follow! GreenTec Energy. (2024, April 3).
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Handling

Personal protective equipment for handling Methyl (oxiran-2-yl)methyl benzene-1,2-dicarboxylate

Comprehensive Safety & Handling Guide: Methyl (oxiran-2-yl)methyl benzene-1,2-dicarboxylate A Senior Application Scientist's Guide to Safe Laboratory Operations This guide provides essential, field-proven safety protocol...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety & Handling Guide: Methyl (oxiran-2-yl)methyl benzene-1,2-dicarboxylate

A Senior Application Scientist's Guide to Safe Laboratory Operations

This guide provides essential, field-proven safety protocols for handling Methyl (oxiran-2-yl)methyl benzene-1,2-dicarboxylate (CAS No. 131301-02-5). As this compound is an epoxy-functionalized phthalate ester, its handling requires a comprehensive understanding of its reactivity and potential health hazards.[1] The protocols outlined below are designed to ensure the safety of all laboratory personnel and the integrity of your research by establishing a self-validating system of safe handling, spill management, and disposal.

Immediate Safety Profile & Hazard Analysis

Methyl (oxiran-2-yl)methyl benzene-1,2-dicarboxylate and structurally similar compounds, such as diglycidyl phthalate, present significant health hazards that demand stringent control measures.[2] The presence of the oxirane (epoxy) group confers high reactivity, particularly towards biological nucleophiles like DNA and proteins, which is the mechanistic basis for many of its toxicological concerns.[1] The primary risks include harm if swallowed, severe skin and eye irritation, and potential long-term effects such as carcinogenicity and reproductive harm.[2][3]

A summary of the GHS (Globally Harmonized System) classification, synthesized from data on closely related phthalate and glycidyl compounds, is presented below.[4]

Hazard Class Pictogram Signal Word Hazard Statement (H-Code)
Acute Toxicity, Oral alt text Warning H302: Harmful if swallowed.[2][3]
Skin Irritation alt text Warning H315: Causes skin irritation.[5][6]
Skin Sensitization alt text Warning H317: May cause an allergic skin reaction.[2]
Eye Irritation alt text Warning H319: Causes serious eye irritation.[2][5][6]
Mutagenicity alt text Danger H341: Suspected of causing genetic defects.[2]
Carcinogenicity alt text Danger H350: May cause cancer.[2]
Reproductive Toxicity alt text Danger H361: Suspected of damaging fertility or the unborn child.[2][3]
Physical Hazard No PictogramWarning H227: Combustible liquid.[3][7]

Personal Protective Equipment (PPE): Your Essential Barrier

Engineering controls, such as chemical fume hoods, are the primary method of exposure control. However, appropriate PPE is mandatory as the final, critical line of defense.[8] The selection of PPE must be deliberate and based on the specific hazards of this compound.

  • Hand Protection:

    • Requirement: Impervious, chemical-resistant gloves must be worn.

    • Causality & Selection: Standard latex gloves are inadequate. Nitrile gloves provide better resistance to a wider range of chemicals and prevent potential latex allergies.[9] Always inspect gloves for tears or pinholes before use. For prolonged handling or immersion, consider heavier-duty gloves and consult manufacturer-specific permeation data. Use a proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[10]

  • Eye and Face Protection:

    • Requirement: Chemical safety goggles are mandatory. A face shield should be worn over the goggles when there is a significant risk of splashing.[10][11]

    • Causality & Selection: This compound causes serious eye irritation.[2][6] Standard safety glasses with side shields do not provide a complete seal and are insufficient. Chemical goggles must conform to ANSI Z87.1 or equivalent standards to protect against splashes.[9][11]

  • Skin and Body Protection:

    • Requirement: A long-sleeved laboratory coat is required.[9] For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.[8]

    • Causality & Selection: The lab coat protects against accidental skin contact. Since the compound is a skin irritant and potential sensitizer, minimizing any contact is crucial.[2][5] Ensure the lab coat is fully buttoned.

  • Respiratory Protection:

    • Requirement: All work must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[11]

    • Causality & Selection: Phthalate-based compounds can have respiratory effects.[6] If engineering controls fail or for emergency situations, a NIOSH-approved respirator with organic vapor cartridges is necessary.[10] Use of such a respirator requires enrollment in a respiratory protection program, including medical clearance and fit-testing.[9]

Operational Plan: From Receipt to Use

Adherence to a strict operational workflow minimizes the risk of exposure and contamination.

Step-by-Step Handling Protocol:

  • Preparation & Pre-Use Inspection:

    • Before handling, ensure that an eyewash station and safety shower are unobstructed and have been recently tested.[11]

    • Designate a specific area within a chemical fume hood for handling the compound.

    • Verify you have all necessary PPE and that it is in good condition.

  • Chemical Handling:

    • Always wear the full, required PPE before handling the container.

    • Keep the container tightly closed when not in use.[12]

    • Ground and bond containers when transferring material to prevent static discharge, as this is a combustible liquid.[5]

    • Avoid actions that could generate aerosols.

    • Do not eat, drink, or smoke in the laboratory or when using this product.[12][13]

  • Post-Handling & Hygiene:

    • After handling, wash hands and any exposed skin thoroughly with soap and water.[3][13]

    • Wipe down the work area in the fume hood.

    • Remove and properly store or dispose of PPE. Contaminated clothing should be removed immediately and laundered separately before reuse.[5]

Spill Management Protocol

Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl (oxiran-2-yl)methyl benzene-1,2-dicarboxylate
Reactant of Route 2
Reactant of Route 2
Methyl (oxiran-2-yl)methyl benzene-1,2-dicarboxylate
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